Guanidine, carbonate
Description
Overview of Guanidine (B92328) Derivatives in Contemporary Chemistry and Biology
Guanidine and its derivatives are characterized by a central carbon atom bonded to three nitrogen atoms. This structural motif is found in a wide array of natural products and synthetic compounds, many of which exhibit significant biological activity. In the realm of medicinal chemistry, guanidine derivatives are integral to the structure of drugs such as the anti-diabetic medication dimethyldiguanide and the peptic ulcer treatment cimetidine. ulpgc.es The guanidinium (B1211019) cation, the protonated form of guanidine, is particularly stable due to resonance and plays a crucial role in molecular recognition processes, such as the interaction between ligands and receptors or enzymes and substrates. ulpgc.es Natural sources of guanidine derivatives are diverse, including higher plants like those from the Leguminosae and Tephrosieae families, as well as marine organisms.
Historical Context of Guanidine Carbonate’s Emergence in Scientific Inquiry
The parent compound, guanidine, was first isolated in 1861 by Adolph Strecker through the oxidative degradation of guanine, a component of guano. The synthesis of guanidine carbonate itself can be achieved through various methods. One common laboratory preparation involves the reaction of guanidinium chloride with sodium carbonate. Industrially, it can be produced by melting dicyandiamide (B1669379) with ammonium (B1175870) salts to form guanidine salts, which are then treated with a base like soda to free the guanidine, followed by the absorption of carbon dioxide. Another historical method involves the thermal decomposition of ammonium thiocyanate.
Significance of Guanidine Carbonate in Modern Chemical and Materials Science Paradigms
Guanidine carbonate serves as a versatile building block in organic synthesis and a key component in the development of advanced materials. pengshengchem.comriverlandtrading.com Its applications are extensive, ranging from its use as a pH adjusting agent in various formulations to its role as a precursor in the synthesis of other valuable chemicals. chemicalbook.com In materials science, it is utilized in the production of plastics, resins, and rubber chemicals. riverlandtrading.comchemicalbook.com It also functions as a flame retardant and an additive in the manufacturing of polyurethane foams. riverlandtrading.com More recently, guanidine-based materials have shown promise in carbon capture technologies, where they can bind to atmospheric carbon dioxide.
Structure
2D Structure
Properties
IUPAC Name |
carbonic acid;guanidine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH5N3.CH2O3/c3*2-1(3)4/h2*(H5,2,3,4);(H2,2,3,4) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIAPHVBRDNOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.C(=N)(N)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029189 | |
| Record name | Guanidine carbonate | |
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Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Carbonic acid, compd. with guanidine (1:2) | |
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| Record name | Guanidine carbonate | |
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CAS No. |
593-85-1 | |
| Record name | Carbonic acid, compd. with guanidine (1:2) | |
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| Record name | Carbonic acid, compd. with guanidine (1:2) | |
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| Record name | Guanidine carbonate | |
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| Record name | Diguanidinium carbonate | |
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| Record name | GUANIDINE CARBONATE | |
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Advanced Synthetic Methodologies and Mechanistic Studies of Guanidine Carbonate
Novel Synthetic Routes for High-Purity Guanidine (B92328) Carbonate
The production of high-purity guanidine carbonate is crucial for its various applications, including in pharmaceuticals and as a component in high-quality cosmetics. Traditional synthesis methods often face challenges related to impurities.
One-Step Synthesis from Cyanamide (B42294), Carbon Dioxide, and Ammonia (B1221849)
2NH₂CN + CO₂ + 2NH₃ + H₂O → [NH₂C(:NH)NH₂]₂H₂CO₃
This method circumvents the high-temperature melt reactions that can produce byproducts like melamine (B1676169) and its derivatives.
Optimization of Reaction Parameters for Yield and Purity Enhancement
The efficiency and outcome of chemical syntheses are highly dependent on reaction conditions. For guanidine-catalyzed reactions, parameters such as temperature, pressure, and catalyst loading are critical for maximizing yield and selectivity. In the context of the synthesis of cyclic carbonates using a guanidine hydrochloride/ZnI₂ catalyst system, a detailed investigation revealed optimal conditions. It was found that a temperature of 100°C and a CO₂ pressure of 1.0 MPa were ideal for achieving a high yield of propylene (B89431) carbonate (94%) with excellent selectivity (≥99%) in a 1.5-hour reaction time.
The study demonstrated that increasing the temperature from 80°C to 100°C led to a significant increase in yield from 41% to 94%, while a further increase to 120°C only provided a marginal improvement. Similarly, the CO₂ pressure was optimized, with 1.0 MPa being sufficient to achieve high yields, thus being chosen as the optimal pressure considering energy consumption.
Table 1: Optimization of Reaction Parameters for Propylene Carbonate Synthesis
| Parameter | Condition | Propylene Carbonate Yield (%) | Propylene Carbonate Selectivity (%) | Reference |
| Temperature | 80 °C | 41 | 99 | |
| Temperature | 100 °C | 94 | 99 | |
| Temperature | 120 °C | 98 | 99 | |
| CO₂ Pressure | 1.0 MPa | 94 | 99 |
Comparative Analysis of Traditional vs. Green Synthesis Methods
Traditional methods for synthesizing guanidine carbonate often involve the high-temperature melting of dicyandiamide (B1669379) with an ammonium (B1175870) salt, followed by treatment with a base and carbon dioxide. A primary drawback of this route is the formation of impurities such as melamine, which are difficult to remove. Furthermore, the presence of ions like Cl⁻ and Na⁺ can result in an ash content of up to 0.2%, even in products with over 99% purity.
In contrast, "green" synthesis methods, such as the one-step reaction from cyanamide, CO₂, and ammonia, offer a more environmentally friendly and efficient alternative. jchemrev.com Green chemistry principles emphasize waste reduction, use of less hazardous chemicals, and energy efficiency. jchemrev.comroyalsocietypublishing.org The one-step method produces "ash-free" guanidine carbonate, indicating a higher purity level by avoiding the inorganic salts and high-temperature byproducts associated with traditional routes. These greener approaches align with the growing demand for sustainable chemical manufacturing processes. jchemrev.comroyalsocietypublishing.org
Table 2: Comparison of Synthesis Methods for Guanidine Carbonate
| Feature | Traditional Synthesis Method | Green Synthesis Method | Reference |
| Starting Materials | Dicyandiamide, Ammonium Salt | Cyanamide, Carbon Dioxide, Ammonia | |
| Key Process Step | High-temperature melt reaction (170-230°C) | One-step reaction in solution | |
| Common Impurities | Melamine, Dimers, Trimers, Cl⁻, Na⁺ | Minimal | |
| Purity Concern | High ash content (up to 0.2%) | "Ash-free" product | |
| Environmental Impact | Higher energy consumption, potential for difficult-to-remove byproducts | Lower energy consumption, cleaner process | jchemrev.comroyalsocietypublishing.org |
Mechanistic Investigations of Guanidine-Catalyzed Reactions
Guanidines and their derivatives are effective catalysts for various chemical transformations, including the fixation of carbon dioxide. researchgate.netresearchgate.net Understanding the reaction mechanisms is key to optimizing these catalytic systems.
Elucidation of Catalytic Pathways in Cyclic Carbonate Formation from CO₂ and Epoxides
The synthesis of cyclic carbonates from CO₂ and epoxides is a 100% atom-economical reaction and an important route for CO₂ utilization. Guanidine-based catalysts have shown significant activity in promoting this reaction. researchgate.net Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have revealed that the reaction typically involves several key steps: the activation of the epoxide, the nucleophilic attack to open the epoxide ring, the insertion of CO₂, and the final ring-closing step.
Role of Guanidine and Co-catalysts (e.g., ZnI₂) in CO₂ Activation and Epoxide Ring-Opening
The efficiency of guanidine-based catalysts can be significantly enhanced by the use of co-catalysts, such as metal halides like zinc iodide (ZnI₂). This combination creates a synergistic catalytic system where each component plays a distinct and crucial role.
A plausible mechanism for the guanidine hydrochloride/ZnI₂ system proposes a dual activation role. The guanidine component can activate both the CO₂ molecule and the epoxide. It activates CO₂ by acting as a Lewis base, forming a zwitterionic adduct. Simultaneously, the N-H groups of the guanidine can form hydrogen bonds with the oxygen atom of the epoxide, facilitating its ring-opening.
The co-catalyst, ZnI₂, primarily functions as a Lewis acid. It coordinates with the oxygen atom of the epoxide, forming a zinc-epoxide adduct. This coordination further polarizes and weakens the C-O bond of the epoxide, making it more susceptible to nucleophilic attack. The iodide anion (I⁻) from ZnI₂ then acts as the nucleophile, attacking a carbon atom of the activated epoxide to initiate the ring-opening. This synergistic activation of the epoxide by both the guanidine (via hydrogen bonding) and the zinc iodide (via Lewis acid coordination) is key to the high efficiency of the binary catalyst system under mild conditions.
Synergistic Effects in Binary Catalytic Systems
Guanidine and its derivatives often exhibit enhanced catalytic activity when used in conjunction with a co-catalyst, forming a binary system where synergistic effects are prominent. A notable example is the use of guanidine hydrochloride (GndCl) paired with a Lewis acid like zinc iodide (ZnI₂) for the synthesis of cyclic carbonates from CO₂ and epoxides. In this dual heterogeneous catalyst system, the components play distinct but cooperative roles to facilitate the reaction under mild conditions.
The proposed mechanism suggests that the guanidine hydrochloride and the Lewis acid work in concert to activate both the epoxide and carbon dioxide. Guanidine hydrochloride is thought to play a dual role by activating both CO₂ and the epoxide, while the zinc co-catalyst simultaneously activates the epoxide. Specifically, zinc halides can coordinate with the oxygen atom of the epoxide, forming a zinc-epoxide adduct that makes the epoxide ring more susceptible to opening. Concurrently, hydrogen bonding between the N-H groups of the guanidine and the oxygen of the epoxide can further accelerate this ring-opening step. This combined activation strategy, where the Lewis base (guanidine) activates CO₂ and the Lewis acid (zinc salt) along with hydrogen bonding from the guanidine activates the epoxide, is a clear demonstration of a synergistic catalytic effect.
Research has shown that the combination of GndCl and ZnI₂ is highly efficient. For the coupling reaction of CO₂ with propylene oxide, a 94% yield and ≥99% selectivity for propylene carbonate were achieved at 100 °C and 1 MPa of CO₂ pressure. The molar ratio of the components is also crucial; a GndCl to ZnI₂ ratio of 5:1 was found to be optimal. The versatility of this binary system has been demonstrated with various other epoxides as well.
A similar synergistic "electrophile–nucleophile" effect is observed in other guanidinium-based systems, such as zwitterionic network polymers containing guanidinium (B1211019) units, which can catalyze CO₂ cycloaddition reactions effectively without a co-catalyst under solvent-free conditions. In these cases, the different parts of the polymer structure work together to activate the reactants. Aromatic guanidines have also been employed in binary catalytic systems with a co-catalyst, where the presence of multiple N-H bonds modifies the reaction mechanism through hydrogen bond formation with the epoxide, enabling the use of milder reaction conditions.
| Catalyst System | Reaction | Temperature (°C) | Pressure (MPa) | Yield (%) | Key Finding |
|---|---|---|---|---|---|
| Guanidine Hydrochloride / ZnI₂ | Propylene Oxide + CO₂ → Propylene Carbonate | 100 | 1.0 | 94 | Synergistic activation of epoxide and CO₂. |
| Aromatic Guanidine / Co-catalyst | Epoxide + CO₂ → Cyclic Carbonate | Mild Conditions | High | N-H groups form hydrogen bonds, modifying the mechanism. |
Computational Chemistry Approaches (e.g., DFT) for Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving guanidine catalysts. DFT calculations allow researchers to investigate reaction pathways, characterize transition states, and calculate the free energy barriers of elementary steps, providing deep insights that are often difficult to obtain through experimental methods alone.
One significant application of DFT has been in studying the guanidine-catalyzed aminolysis of cyclic carbonates, a key reaction in the non-isocyanate synthesis of polyurethanes. DFT studies on the reaction between propylene carbonate and amines, catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have revealed that the catalyst's role is not merely that of a simple base. The calculations demonstrated that TBD acts as a bifunctional catalyst, simultaneously activating both the amine and the carbonate through a concerted proton exchange mechanism. This dual activation significantly lowers the Gibbs free energy of the reaction compared to pathways where the catalyst acts only as a base or a nucleophile. Furthermore, by comparing TBD with its methylated counterpart, 7-methyl-TBD (MTBD), which lacks the N-H proton required for this dual role, DFT calculations explained the experimentally observed higher efficiency of TBD.
DFT has also been crucial in analyzing transesterification reactions. For the transesterification of dimethyl carbonate (DMC) with ethanol (B145695), DFT calculations investigated the mechanistic features of both 1,1,3,3-tetramethyl guanidine (TMG) and TBD as catalysts. The results indicated that the reaction proceeds via the simultaneous activation of both DMC and ethanol, facilitated by hydrogen bonding from the catalyst. This leads to the formation of a stable intermediate with a relatively low free energy barrier. The study highlighted that TBD's planar structure and dual-activation mode make it a more efficient catalyst, reducing the free energy barrier of the rate-limiting step by approximately 50% compared to the uncatalyzed reaction.
In the context of polymer recycling, DFT calculations have been used to understand the TBD-promoted depolymerization of poly(limonene carbonate). The computational analysis supported the existence of two competitive and energetically close pathways: end-group activation and main-chain scission, providing a molecular-level understanding of this divergent approach to polycarbonate recycling. These computational studies confirm that the optimized structures correspond to real minima on the potential energy surface, ensuring the stability of the proposed intermediates and transition states.
Guanidine-Promoted Transesterification Reactions
Guanidines are effective organocatalysts for transesterification reactions, a crucial process in various industrial applications, including the production of biofuels and the synthesis of organic carbonates. semanticscholar.org Their strong basicity and ability to form hydrogen bonds allow them to activate alcohols and esters, facilitating the nucleophilic attack and subsequent exchange of alkoxy groups.
Mechanistic Analysis of Dimethyl Carbonate Transesterification
The transesterification of dimethyl carbonate (DMC) with alcohols like ethanol is a key reaction for producing other valuable carbonates, such as ethyl methyl carbonate (EMC) and diethyl carbonate (DEC). researchgate.net The mechanism of this reaction, when catalyzed by guanidines such as TMG and TBD, has been investigated in detail using Density Functional Theory (DFT).
DFT studies suggest that these catalysts can act as either a nucleophile or a base. The findings show that the most favorable pathway involves the catalyst acting as a base in a homogeneous system. The reaction proceeds through the simultaneous activation of both reactants, DMC and ethanol. This dual activation is facilitated by hydrogen bonding interactions between the catalyst and both substrate molecules. This cooperative interaction leads to the formation of a stable intermediate complex with a significantly lower free energy barrier compared to the uncatalyzed reaction. The rate-limiting step has been identified as the formation of a zwitterionic complex. The guanidine catalyst effectively stabilizes this intermediate, reducing the activation energy by as much as 50%.
Influence of Guanidine Structure (e.g., TMG, TBD) on Catalytic Activity
The catalytic activity of guanidines in transesterification reactions is highly dependent on their molecular structure. semanticscholar.org Studies comparing various guanidine catalysts have consistently shown that 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is one of the most active catalysts. semanticscholar.orgresearchgate.net
In the transesterification of vegetable oils, TBD, even at low concentrations (1 mol%), can achieve high yields (>90%) of methyl esters in a short time. Its activity is superior to other non-ionic bases like DBU and DBN, and even its acyclic counterpart, 1,1,3,3-tetramethyl guanidine (TMG). A comparative study on the transesterification of rapeseed oil established an activity order for several guanidines: TBD > TCG (1,2,3-tricyclohexyl guanidine) > DCOG (1,3-dicyclohexyl-2-n-octylguanidine) > MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene). semanticscholar.org This order generally corresponds to the relative base strength of the catalysts, which is influenced by structural factors like the number and type of substituents (cyclic vs. acyclic). semanticscholar.org
DFT analysis of the transesterification of DMC with ethanol confirms the superior catalytic efficiency of TBD over TMG. TBD's bicyclic, planar structure and its ability to act in a dual-activation mode (as both a proton acceptor and donor) are key to its higher performance. In contrast, MTBD, which has a methyl group blocking one of the N-H positions, shows lower activity than TBD, highlighting the importance of the bifunctional (base/H-bond donor) capability for maximum catalytic efficiency. semanticscholar.org
| Guanidine Catalyst | Relative Basicity (pKa in CH₃CN) | Key Structural Feature | Observed Activity |
|---|---|---|---|
| TBD | 25.9 | Bicyclic, planar, N-H proton available | Very High. semanticscholar.org |
| TMG | 23.3 | Acyclic, four methyl groups | Low. |
| MTBD | 25.43 | Bicyclic, N-H proton replaced by methyl group | Lower than TBD. semanticscholar.org |
| TCG | Not specified | Tricyclohexyl substituents, high symmetry | High, but lower than TBD. semanticscholar.org |
Guanidine as a Bifunctional Catalyst (Base/H-bond Donor)
A key aspect of the high catalytic activity of certain guanidines, particularly bicyclic structures like TBD, is their ability to function as bifunctional catalysts. This means they can simultaneously act as a Brønsted base to deprotonate a substrate and as a hydrogen-bond (H-bond) donor to activate an electrophile. This dual role creates a highly organized transition state that significantly lowers the activation energy of the reaction.
This bifunctionality has been extensively studied using DFT calculations for the aminolysis of cyclic carbonates. In this reaction, TBD's structural ability to both accept and donate a proton is crucial. The mechanism involves TBD first abstracting a proton from the amine (acting as a base), while the resulting guanidinium ion's N-H group forms a hydrogen bond with the carbonyl oxygen of the cyclic carbonate (acting as an H-bond donor). This concerted proton exchange and substrate activation drastically reduces the Gibbs energy of the reaction. The importance of this dual functionality is underscored by the lower catalytic efficiency of MTBD, where the N-H proton is replaced by a methyl group, preventing it from acting as an H-bond donor in the same concerted manner.
The conjugate acid of guanidine, the guanidinium ion, is an effective H-bond donor catalyst. It can form multiple hydrogen bonds to activate substrates. For instance, it can activate a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. This bifunctional Brønsted acid activation mode, where the guanidinium ion activates both the electrophile and the nucleophile simultaneously, is a recurring theme in guanidine-catalyzed reactions. This capability allows guanidine catalysts to be highly effective even at low catalyst loadings in various asymmetric reactions.
Mechanism of Polycarbonate Depolymerization and Recycling Promoted by Guanidine
Guanidines, particularly the strong organic base TBD, have emerged as effective organocatalysts for the chemical recycling of polycarbonates. This process allows for the breakdown of the polymer chain into its constituent monomers or other valuable chemicals, offering a path toward a circular economy for plastics.
The mechanism of depolymerization can be temperature-controlled and can proceed through divergent pathways. A study on the depolymerization of biobased poly(limonene carbonate) (PLC) using TBD revealed two distinct, energetically competitive mechanisms supported by experimental controls and computational analysis.
End-Group Activation (Backbiting): At higher temperatures, TBD, acting as a strong base, can deprotonate the hydroxyl-terminated end of the polycarbonate chain. This generates an alkoxide chain end, which then initiates a "backbiting" reaction, attacking a carbonate linkage along its own chain. This process leads to the quantitative depolymerization of the polymer back into its monomer, in this case, limonene (B3431351) oxide. This represents a complete back-to-monomer recycling route.
Main Chain Scission: TBD can also facilitate the breakdown of the polymer via main chain scission. This pathway can lead to the formation of other products, such as the trans-configured cyclic carbonate of limonene.
The ability to switch between these pathways offers a versatile approach to polycarbonate recycling. Importantly, the recovered monomers can be repolymerized, often using the same guanidine catalyst, to reproduce the original polymer, thus closing the recycling loop. The use of an organocatalyst like TBD is advantageous as it can facilitate depolymerization under milder conditions compared to uncatalyzed thermal depolymerization, which requires very high temperatures and is often non-selective. For instance, poly(γ-butyrolactone) can be quantitatively depolymerized at 120 °C using TBD, whereas thermal depolymerization requires 220 °C. This catalytic approach is a powerful tool for the selective depolymerization and recycling of polymers containing carbonate and ester linkages.
Advanced Applications of Guanidine Carbonate in Materials Science and Engineering
Guanidine (B92328) Carbonate as a Constituent in Polymer Synthesis and Modification
The incorporation of guanidine carbonate into polymer systems offers a range of benefits, from improving the properties of bio-based polymers to enhancing the performance of industrial materials like polyurethanes and carbon fibers.
Guanidine carbonate is being explored for its potential in the development of bio-based and non-isocyanate polyurethane (NIPU) foams. In the synthesis of NIPU foams, which are considered a more environmentally friendly alternative to traditional polyurethanes, blowing agents are necessary to create the cellular structure. Research has investigated the use of various blowing agents in conjunction with the polymerization of cyclic carbonates and diamines to produce these foams.
Guanidine carbonate and its derivatives serve as effective curing agents and cross-linking agents in the manufacturing of various polymers, including epoxy resins, plastics, and adhesives. In these applications, it facilitates the hardening and strengthening of the polymer matrix, improving the final product's durability and bonding strength. For instance, its role as a curing agent in epoxy resins is beneficial for coatings, adhesives, and composites used in the construction and automotive sectors.
Guanidine carbonate is a component of the guanidine salts category of nitrogen-containing flame retardants. These flame retardants are noted for their low toxicity and high thermal decomposition temperatures. nih.gov The flame-retardant mechanism of nitrogen-based compounds involves the release of non-combustible gases like ammonia (B1221849) and nitrogen upon thermal decomposition. nih.gov This process absorbs heat, reduces the temperature of the polymer surface, and dilutes the concentration of oxygen and flammable gases, thereby inhibiting combustion. nih.gov Furthermore, guanidine salts can promote the formation of a char layer on the polymer's surface, which acts as a physical barrier against heat and mass transfer. mdpi-res.com Studies have shown that treating materials like hemp and wood with guanidine carbonate can increase their char yield and improve their flame retardancy. However, the effectiveness of guanidine carbonate as a flame retardant can be less than that of other guanidine salts like guanidine phosphate (B84403), which may be due to the nature of its decomposition products.
Table 1: Comparison of Guanidine-Based Flame Retardants on Wood
| Flame Retardant | Limiting Oxygen Index (LOI) (%) | Main Decomposition Temperature | Performance |
|---|---|---|---|
| Guanidine Dihydrogen Phosphate | 39-42% | <300°C | Good flame retardation |
| Diguanidine Hydrogen Phosphate | 39-42% | <300°C | Good flame retardation |
| Guanidine Carbonate | <26% | >300°C (two stages) | Poor flame retardation |
In the production of polyurethane foams and elastomers, guanidine carbonate functions as both a catalyst and a blowing agent. It helps to initiate the polymerization reaction and simultaneously generates carbon dioxide gas, which is essential for creating the cellular structure of foamed plastics. The use of guanidine derivatives as additives in polyurethane formulations has been shown to improve physical properties such as dimensional stability, tensile strength, and hardness. These additives can also minimize polymer degradation under humid conditions. The reaction of a guanidine salt with a polyamine can produce compounds that are used in the manufacturing of polyurethane systems.
Table 2: Effect of Guanidine Carbonate Pretreatment on PAN Fiber Stabilization
| Treatment | Stabilization Temperature | Stabilization Time | Degree of Conversion (%) |
|---|---|---|---|
| Untreated Control | 240°C | 15 minutes | 8.0% |
| 4% Guanidine Carbonate | 240°C | 15 minutes | 44.2% |
| 15% Guanidine Carbonate | 240°C | 15 minutes | 82.1% |
| Untreated Control | 255°C | 15 minutes | 19.3% |
| 4% Guanidine Carbonate | 255°C | 15 minutes | 58.4% |
Application in Polyurethane Foams and Elastomers Production
Guanidine Carbonate in Carbon Capture and Utilization (CCU) Technologies
Guanidine and its derivatives are emerging as promising materials for carbon capture and utilization (CCU) due to their strong basicity and ability to bind with carbon dioxide (CO2). Guanidine-based sorbents can capture CO2 directly from the ambient air. The process often involves the reaction of guanidine compounds with CO2 in an aqueous solution to form insoluble carbonate or bicarbonate salts, which can then be easily separated.
One approach involves using a simple aqueous guanidine sorbent that captures CO2 and forms a crystalline carbonate salt. This solid has very low aqueous solubility, facilitating its removal by filtration. The captured CO2 can then be released by heating the crystals at relatively mild temperatures (80–120 °C), which regenerates the guanidine sorbent for reuse. This crystallization-based method is considered energy-efficient.
Research has also explored the use of deep eutectic solvents (DESs) containing guanidine carbonate for CO2 capture. These solvents, which can be formulated by mixing guanidine carbonate with substances like malic acid and ethylene (B1197577) glycol, offer a potential compromise between viscosity and CO2 solubility. Furthermore, guanidine superbases have been shown to effectively capture and activate CO2, forming stable guanidinium (B1211019) bicarbonate salts. The synergy between guanidine compounds like methylglyoxal-bis(iminoguanidine) (MGBIG) and certain amino acids has been shown to enhance the efficiency of direct air capture. For instance, the addition of a small amount of sarcosine (B1681465) to an aqueous MGBIG solution significantly increased the amount of CO2 extracted from the air. Guanidine sulfate (B86663) has also been investigated for its ability to selectively absorb CO2 from gas mixtures by forming a precipitating inclusion compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Guanidine, carbonate |
| Guanidine |
| Carbon dioxide |
| Polyurethane |
| Epoxy resins |
| Ammonia |
| Nitrogen |
| Guanidine phosphate |
| Guanidine nitrate (B79036) |
| Polyacrylonitrile (B21495) |
| Malic acid |
| Ethylene glycol |
| Methylglyoxal-bis(iminoguanidine) |
| Sarcosine |
| Guanidine sulfate |
| Guanidinium dinitramide |
| Guanidinium cyclopropanecarboxylate |
| Guanidinium carbonate |
| Guanidinium bicarbonate |
| Guanidine hydrochloride |
| Biguanidines |
| Polyethyleneimines |
| Melamine (B1676169) |
| Dicyandiamide (B1669379) |
| Guanazole |
| Guanidinium phosphate |
| Guanidinium sulfamate |
| Urea (B33335) |
| Diammonium phosphate |
| Potassium carbonate |
| Acetylguanidine |
| Nitroguanidine |
| 2-cyanoguanidine |
| Polyhexamethylene guanidine |
| 1,5,7-triazabicyclo[4.4.0]dec-5-ene |
| Diphenyl guanidine |
| Tetramethylthiuram disulfide |
| 4,4'-dithiodimorpholine |
| Tetrabutylthiuram disulfide |
| 2,2'-benzothiazyl disulfide |
| 2-(morpholinothio)benzothiazole |
| Glyoxal-bis(iminoguanidine) |
| Glycine |
| Serine |
| Arginine |
| Taurine |
| Lysine |
| Glycylglycine |
| Resorcinol diglycidyl ether |
| Thiolated monomers |
| Tri-cyclic carbonate |
| Propylene (B89431) carbonate |
| Zinc chloride |
| Persulphate |
| Cobalt salt |
| Hydrogen peroxide |
| Potassium permanganate |
| Dibutyltindimethoxide |
| Hydrazine hydrate |
| Citidine triphosphate |
| Calcium hydroxide (B78521) |
| Calcium carbonate |
| Calcium thiocyanate |
| Ammonium (B1175870) thiocyanate |
| Polyalkylene carbonate |
| Polyphosphate |
| Polyethylene glycol |
| Polypropylene glycol |
| Isocyanate |
| Di- and tri-functional materials |
| 1-acetylguanidine |
| 1-(o-tolyl)biguanidine |
| Dicyandiamide |
| Guanidine hydrochloride salt |
| Guanidine phosphate salts |
| Guanidine sulfate salts |
| Melamine formaldehyde (B43269) foam |
| Melamine cyanurate |
| Melamine phosphate |
| Guanazole-zinc |
| Guanazole-silver |
| Guanidinium hydrogen phosphate |
| Guanidinium dinitramide |
Direct Air Capture of Carbon Dioxide via Crystallization
A promising method for capturing CO2 directly from the atmosphere involves the use of aqueous guanidine sorbents. This technique relies on the principle of reactive crystallization, where the guanidine compound reacts with atmospheric CO2 to form a stable, crystalline carbonate salt. This process is a significant development in direct air capture (DAC) technologies, offering a potentially low-cost and energy-efficient solution.
When an aqueous solution of a guanidine-based sorbent, such as 2,6-pyridine-bis(iminoguanidine) (PyBIG), is exposed to air, it selectively captures CO2. The absorbed CO2 is converted into carbonate ions (CO3^2-), which then react with the protonated guanidine molecules. This reaction leads to the formation of highly insoluble guanidinium carbonate crystals.
The low solubility of these crystals, exemplified by a solubility product (Ksp) as low as 1.0(4) x 10^-8, is a key advantage. This insolubility facilitates the easy separation of the solid carbonate from the liquid solution through simple filtration, a less energy-intensive alternative to processes that require heating or evaporation of water. The stability of the crystalline structure is reinforced by a dense network of hydrogen bonds between the guanidinium cations, carbonate anions, and water molecules. In the case of one such crystal, each carbonate anion is engaged in five hydrogen bonds with guanidinium groups.
A variation of this approach combines the rapid CO2 absorption of aqueous amino acid solutions with the crystallization properties of guanidine compounds. In this hybrid system, the amino acid solution first captures the CO2, which is then precipitated as an insoluble guanidinium carbonate salt upon the addition of the guanidine compound. This process simultaneously regenerates the amino acid sorbent for reuse.
| Guanidine Sorbent | Capture Mechanism | Product | Key Feature |
| Aqueous Guanidine Sorbent | Reactive Crystallization | Insoluble Carbonate Crystals | Low aqueous solubility allows for easy separation by filtration. |
| Trichelating Iminoguanidine Ligand (BTIG) | Reactive Crystallization | Insoluble BTIG–CO2 Crystals | Strong binding of CO2 and formation of a dense hydrogen bonding network. |
| Guanidine Compound with Amino Acid Sorbent | Absorption followed by Crystallization | Insoluble Guanidinium Carbonate Salt | Combines fast absorption kinetics with efficient solid-phase separation. |
The captured CO2 can be released from the guanidinium carbonate crystals by applying relatively mild heat, typically in the range of 80-120°C. This temperature is significantly lower than the approximately 900°C required for the decomposition of inorganic carbonates like calcium carbonate, representing a substantial energy saving. Upon heating, the crystals decompose, releasing the CO2 gas and regenerating the original guanidine sorbent in a quantitative manner. The regenerated sorbent can then be recycled for subsequent capture cycles. Research has demonstrated the successful recycling of the recovered guanidine compound through three consecutive capture and release cycles.
To further enhance the energy sustainability of the regeneration process, researchers have successfully utilized concentrated solar power to heat the guanidine carbonate crystals, liberating the CO2 in as little as two minutes. Another innovative and energy-efficient regeneration technique involves direct-steam stripping. Using low-temperature steam at 100°C has been shown to be significantly faster than conductive heating at 130°C. This method not only accelerates the release of CO2 but also allows the regenerated guanidine sorbent to be recycled as an aqueous solution, streamlining the potential for a continuous-flow capture process.
| Regeneration Method | Temperature Range (°C) | Key Advantage |
| Thermal Heating | 80-120 | Significantly lower energy requirement compared to traditional carbonate sorbents. |
| Concentrated Solar Power | - | Utilizes a renewable energy source for a more sustainable process. |
| Direct-Steam Stripping | 100 | Faster regeneration rate and potential for a continuous-flow process. |
Formation of Insoluble Carbonate Crystals
Guanidine-Functionalized Polymeric Sorbents for CO2 Capture
Incorporating guanidine functionalities into porous polymer structures represents another advanced approach to CO2 capture. These materials leverage the high surface area of polymers of intrinsic microporosity (PIMs) and the strong CO2 affinity of guanidine groups.
Guanidine-functionalized polymers, such as PIM-guanidine, exhibit high CO2 uptake capacity, which is notably enhanced by the presence of moisture. The basic nature of the guanidine group allows it to reversibly bind CO2, forming carbonate and bicarbonate species, a process stabilized by hydrogen bonding with the guanidinium groups and water molecules.
The introduction of guanidine groups into a polymer matrix like PIM-1 significantly improves its affinity for CO2, especially at low concentrations, compared to the original polymer. For instance, PIM-guanidine has achieved a CO2 uptake of 2.0 mmol/g in humid conditions from a 40 mbar CO2 feed, which is among the highest reported for all-polymer sorbents under simulated natural gas combined cycle flue gas conditions. Modifying poly(aminoethyl methacrylate) (PAEMA) with guanidine groups has also been shown to increase CO2 adsorption capacity. A 7% degree of guanidinylation in PGEMA resulted in a CO2 adsorption capacity of 2.4 mmol/g. This enhancement is attributed to the stronger basicity of guanidine compared to the original amine groups, leading to more robust interactions with the acidic CO2 molecules.
The long-term stability of sorbent materials under cyclic CO2 capture and release conditions is paramount for their practical application. Studies on guanidine-functionalized polymers have shown that their stability is dependent on the regeneration conditions.
For PIM-guanidine, repeated cycling with a high desorption temperature of 150°C resulted in a gradual loss of capacity, with about a 30% degradation in performance after 15-25 cycles. However, when cycled at lower temperatures (e.g., desorption at 70-90°C), the material demonstrated excellent stability and recyclability, with no significant chemical decomposition of the guanidine group observed over 15 cycles. This indicates that while the material can degrade at higher temperatures, stable performance can be achieved under milder regeneration conditions suitable for natural gas combined cycle applications.
Similarly, increasing the molecular weight of polyethyleneimine (PEI) polymers used in sorbents has been shown to improve their stability over multiple adsorption/desorption cycles, with branched polymers showing more pronounced degradation than linear ones.
Adsorption Mechanisms and Affinity Enhancement
Conversion of CO2 to Value-Added Chemicals
Beyond capture, guanidine and its derivatives can act as catalysts or promoters in the conversion of CO2 into valuable chemical products. This approach aligns with the principles of a circular carbon economy, where captured CO2 is utilized as a renewable C1 feedstock.
Guanidine-based systems, including functionalized ionic liquids, have been developed to catalyze the transformation of CO2 into chemicals such as cyclic carbonates and dimethyl carbonate. For example, the cycloaddition of CO2 to epoxides to form cyclic carbonates is a well-studied reaction catalyzed by guanidinium-based ionic liquids. These reactions can be performed under relatively mild conditions and often without the need for co-catalysts or solvents. The strong basicity and tunable nature of guanidine compounds make them effective in activating CO2 molecules for chemical conversion.
Synthesis of Cyclic and Open-Chained Carbonates
Guanidine derivatives have demonstrated significant catalytic activity in the synthesis of both cyclic and open-chained carbonates, which are valuable compounds in the chemical industry.
Cyclic Carbonates:
Guanidinium salts, particularly in combination with other catalysts, have proven effective in the synthesis of cyclic carbonates from carbon dioxide (CO2) and epoxides. This process is of great interest as it represents a method of CO2 fixation into value-added chemicals.
Guanidinium Halides: Hexaalkylguanidinium halides have shown efficient catalytic activity for producing cyclic carbonates from epoxides and CO2 at low temperatures and atmospheric pressure. This method allows for high yields and selectivity, with the added benefit of easy product isolation and catalyst recycling. Acyclic guanidinium iodides are also effective catalysts for this cycloaddition reaction under mild conditions, with the active hydrogens on the cation and the iodide anion being crucial for catalytic activity.
Binary Catalyst Systems: The combination of guanidine hydrochloride with a co-catalyst like zinc iodide (ZnI2) creates a highly efficient heterogeneous catalyst for the solvent-free synthesis of cyclic carbonates under mild conditions. In one study, a molar ratio of 5:1 of guanidine hydrochloride to ZnI2 yielded 94% propylene carbonate with ≥99% selectivity at 100°C and 1 MPa. The synergistic effect of the two components is key to the reaction's efficiency, where guanidine hydrochloride activates both CO2 and the epoxide, while ZnI2 further activates the epoxide.
Guanidinium-based Ionic Liquids: Guanidinium ionic liquids are noted for their high thermal and chemical stability, as well as their catalytic activity in the synthesis of cyclic carbonates.
Open-Chained Carbonates:
While the synthesis of cyclic carbonates is well-established, their conversion to open-chained carbonates for industrial use often requires an additional transesterification step, which can be inefficient. Research has focused on the direct synthesis of open-chained (linear) carbonates. Tetramethylguanidine (TMG) has been identified as a catalyst that can directly produce linear carbonates, offering a greener and more direct pathway for their synthesis.
The following table summarizes the catalytic performance of different guanidine-based systems in carbonate synthesis.
| Catalyst System | Reactants | Product | Key Findings |
| Guanidine hydrochloride/ZnI2 | Propylene oxide, CO2 | Propylene carbonate | Achieved 94% yield and ≥99% selectivity. |
| Hexaalkylguanidinium halides | Epoxides, CO2 | Cyclic carbonates | High yield and selectivity at low temperature and pressure. |
| Acyclic guanidinium iodides | Epoxides, CO2 | Cyclic carbonates | Effective under ambient temperature and pressure. |
| Tetramethylguanidine (TMG) | Not specified | Linear carbonates | Enables direct synthesis, avoiding a two-step process. |
Guanidine Carbonate in Advanced Textile Chemistry
Guanidine carbonate is utilized in the textile industry to enhance various aspects of fabric treatment, from dyeing to finishing.
Improvement of Dyeing Processes and Fabric Properties
Guanidine carbonate plays a significant role in improving the dyeing process and the final properties of textiles.
Enhanced Dye Penetration: It acts as an agent to smooth out fibers and weaken the hydrogen bonds within the fabric structure. This allows for easier and more effective penetration of dyes into the fibers, leading to more vibrant and long-lasting colors.
Dye Fixation: In textile dyeing processes, guanidine carbonate can be used as a dye-fixing agent, which improves the colorfastness of fabrics, making them more resistant to fading from washing or exposure to sunlight. riverlandtrading.com
Antistatic and Anti-shrinkage Applications
Guanidine carbonate is also employed as an antistatic and anti-shrinkage agent in textile finishing. Its application helps to reduce the build-up of static electricity on fabrics and control shrinkage, thereby improving the handling and performance characteristics of the final textile product.
Guanidine Carbonate in Electroplating and Metal Finishing
In the field of electroplating and metal finishing, guanidine carbonate serves important functions in maintaining the quality and integrity of the plating process and the finished metal surfaces.
pH Stabilization and Corrosion Inhibition
Guanidine carbonate is utilized in electroplating and metal finishing for its ability to act as a pH stabilizer and a corrosion inhibitor.
pH Stabilization: The compound's basic nature allows it to be used as a pH adjuster in electroplating baths. Maintaining a stable pH is crucial for achieving consistent and high-quality metal coatings.
Corrosion Inhibition: It contributes to the treatment of metallic surfaces to prevent corrosion. When used in electrolytes for plating processes, it can improve the smoothness and quality of the metal coatings, as well as enhance the durability of the treated metal surfaces. In some formulations, condensation products of guanidine carbonate with formaldehyde and other compounds have been used to obtain bright and non-porous nickel electrodeposits with good leveling effects.
Guanidine Carbonate in Cement Additives and Grouting Agents
Guanidine carbonate is incorporated into cement and grouting formulations to improve their physical and performance properties. It is used as a cement additive and a grouting agent. Its inclusion in these materials can enhance the bonding and strength of the final construction product. It is also used as an additive for cement grout and surfactants.
Guanidine Carbonate in Ion Exchange Resins and Polymeric Materials
Guanidine carbonate serves as a significant compound in the field of polymer science, where it is utilized both in the modification of existing polymers and as a component in the synthesis of new polymeric materials. Its basic nature and reactive functional groups allow it to be incorporated into various polymer systems to enhance their intrinsic properties. Applications range from improving the performance of ion exchange resins to accelerating critical processes in the production of advanced materials like carbon fiber.
Conversely, ion exchange chromatography is a standard method for the purification of guanidine salts, including guanidine carbonate. In industrial processes, such as the production of melamine, mother liquors can contain impurities. Ion exchange resins are used to separate and purify guanidine carbonate from these solutions. For instance, cation exchange resins can effectively adsorb guanidine ions, which are then eluted to recover a highly pure guanidine salt. Research has demonstrated the successful use of commercial ion exchange resins to purify guanidyne carbonate by removing contaminants like iron ions to a level below 10 ppm.
The integration of guanidine carbonate into polymer matrices is a strategy to modify their thermal and chemical behaviors. It can act as a curing agent, accelerator, or a modifying agent that imparts specific functionalities. For example, it is used as a catalyst and blowing agent in the production of polyurethane foams.
A notable application is in the production of carbon fibers from polyacrylonitrile (PAN) precursors. The thermal-oxidative stabilization (TOS) of PAN is a crucial and time-consuming step. Research has shown that incorporating guanidine carbonate into PAN precursor fibers can significantly accelerate this process. The guanidine carbonate initiates the cyclization reaction of nitrile groups at lower temperatures, promoting a faster formation of the stable, ladder-like structure required for carbonization.
A study investigating this effect found that an optimal concentration of 15% guanidine carbonate (GC) was effective in accelerating the stabilization. The findings indicate that this pretreatment enhances the cyclization of nitrile groups, which is a critical chemical transformation during stabilization.
Table 1: Effect of Guanidine Carbonate (GC) on the Properties of Stabilized Polyacrylonitrile (PAN) Fibers This table presents illustrative data based on findings where GC was used to accelerate the thermal-oxidative stabilization of PAN fibers. The data demonstrates the structural and physical changes monitored through various analytical techniques.
| Property | Analytical Method | Reference PAN Fiber (Without GC) | PAN Fiber with 15% GC | Research Finding |
| Cyclization Initiation | Differential Scanning Calorimetry (DSC) | Higher Temperature | Lower Temperature | Guanidine carbonate initiates the cyclization reaction of nitrile groups at a lower temperature. |
| Structural Transformation | Fourier Transform Infrared Spectroscopy (FT-IR) | Slower rate of nitrile group conversion | Accelerated cyclization and formation of ladder structure | GC pretreatment enhanced and accelerated the cyclization of nitrile groups in the PAN polymer structure. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Standard thermal degradation profile | Quicker formation of a thermally stable structure | The incorporation of GC allowed for the quicker formation of a thermally stable structure. |
| Crystalline Structure | X-ray Diffraction (XRD) | Typical amorphous and crystalline regions | Changes indicating disordering due to hydrogen bond scission | Analysis showed disordering phases due to the scission of hydrogen bonds, facilitating stabilization. |
Guanidine carbonate also serves as a starting material or reagent in the synthesis of polymers containing guanidinium functional groups. These guanidinylated polymers are a class of functional materials with applications in areas such as CO2 capture and antimicrobial agents. For instance, guanidine salts like the carbonate can be reacted with polyamines to create additives for polyurethane systems. The synthesis of guanidine-functionalized polycarbonates and polylysine (B1216035) polymers often involves the introduction of the guanidine group to impart cationic charges and specific binding capabilities to the polymer backbone.
Guanidine Carbonate in Pharmaceutical and Biomedical Research
Guanidine (B92328) Carbonate as a Chemical Intermediate in Drug Synthesis
Guanidine carbonate serves as an essential intermediate in the synthesis of a wide array of pharmaceutical agents. Its chemical properties make it a valuable precursor for creating complex molecules with therapeutic properties. The global market for pharmaceutical-grade guanidine carbonate, valued at $163.1 million in 2025, underscores its importance in drug manufacturing. This demand is largely fueled by its role in producing active pharmaceutical ingredients (APIs) and drug intermediates.
Guanidine carbonate is a key starting material in the synthesis of several classes of drugs. It is utilized in the production of anti-infective agents, including antiviral and antibacterial drugs. For instance, it is a component in the synthesis of certain antiviral medications by contributing to the formation of guanidine derivatives that interfere with viral replication. Research has also explored its use in creating novel polyhalo 2,4-diaminoquinazolines, which have shown potential as anti-HIV agents.
In the realm of oncology, guanidine carbonate is instrumental in the development of anti-tumor drugs. It is used to synthesize compounds that can target and induce apoptosis (programmed cell death) in cancer cells. Some studies have focused on its role in creating molecules that inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth. Furthermore, it has been used as a catalyst and a substrate in the synthesis of compounds with anti-cancer properties. For example, it was used in the synthesis of highly functionalized 2,4-diaminoquinazolines that exhibited cytotoxic activity against various human cancer cell lines.
Additionally, guanidine carbonate is an intermediate in the manufacturing of diuretics, which are medications designed to increase the amount of water and salt expelled from the body as urine.
Table 1: Examples of Drug Classes Synthesized Using Guanidine Carbonate
| Drug Class | Therapeutic Application | Role of Guanidine Carbonate |
|---|---|---|
| Anti-infectives | Treatment of viral and bacterial infections | Intermediate in the synthesis of antiviral and antibacterial compounds. |
| Anti-tumor | Cancer therapy | Synthesis of compounds that induce cancer cell apoptosis and inhibit angiogenesis. |
| Diuretics | Management of fluid retention | Intermediate in the manufacturing process. |
| Anti-diabetic | Treatment of diabetes | Used in the synthesis of guanidine derivatives with anti-diabetic properties. |
| Antihypertensive | Treatment of high blood pressure | Component in the synthesis of drugs that lower blood pressure. |
Beyond its role as a synthetic intermediate, guanidine carbonate has applications in drug formulation and the development of biopharmaceuticals. It can act as a solubilizing agent, helping to increase the solubility of drugs that are not easily dissolved in water, which can improve their absorption in the body.
Guanidine carbonate also functions as a stabilizer in drug formulations, protecting medications from degradation due to environmental factors like heat and light, thereby extending their shelf life. It can be used as a pH adjuster in formulations to maintain the desired acidity or alkalinity. In biopharmaceutical development, guanidine-based compounds are used as protein denaturants in the production of biopharmaceuticals and their generic versions, known as biosimilars.
Synthesis of Specific Drug Classes (e.g., Anti-infectives, Anti-tumor, Diuretics)
Protein Denaturation and Stabilization in Biomedical Research
Guanidine carbonate and its related salt, guanidinium (B1211019) chloride, are widely recognized for their potent effects on protein structure, serving as both denaturants and, under specific conditions, stabilizers. This dual capability makes them invaluable tools in biomedical research.
In protein research, guanidine carbonate is used as a powerful denaturant. lookchem.com It disrupts the non-covalent interactions that maintain a protein's three-dimensional structure, causing it to unfold. This process of denaturation is crucial for studying protein folding and for analyzing protein structures. For instance, by observing how a protein unfolds in the presence of guanidine carbonate, researchers can gain insights into its stability and the forces that govern its native conformation. This is particularly useful in fields like molecular biology and biochemistry.
In the production of biopharmaceuticals, controlling protein folding and stability is critical. While high concentrations of guanidinium compounds lead to denaturation, lower concentrations can sometimes stabilize proteins. This stabilizing effect can be beneficial during the manufacturing and storage of protein-based drugs.
Guanidine carbonate is utilized to enhance the stability of certain injectable medications. A notable example is its use in the stabilization of Cytidine (B196190) Triphosphate (CTP) injections. lookchem.com By incorporating guanidine carbonate into the formulation, the stability and effectiveness of the CTP medication are ensured. lookchem.com
Applications in Protein Research and Biopharmaceutical Production
Guanidine-Containing Compounds in Biological Activity Studies
The guanidine group is a key structural motif found in numerous natural and synthetic compounds that exhibit a wide range of biological activities. These compounds have attracted significant attention from researchers due to their therapeutic potential.
Guanidine-containing compounds have been investigated for a variety of biological effects, including:
Antimicrobial activity : They have shown effectiveness against bacteria and fungi.
Antiproliferative and Antitumor activity : Many guanidine derivatives have been studied for their ability to inhibit cell growth and kill cancer cells.
Antiviral activity : The guanidine moiety is present in compounds with antiviral properties.
Anti-inflammatory effects : Some guanidine-containing molecules have demonstrated anti-inflammatory properties.
Antidiabetic properties : Certain guanidine derivatives are used in the treatment of diabetes.
The diverse biological activities of these compounds stem from the unique chemical properties of the guanidinium group, which can participate in various non-covalent interactions, such as hydrogen bonding and electrostatic binding, with biological targets like enzymes and receptors. This versatility has made the guanidine scaffold a valuable component in the design and development of new therapeutic agents.
Table 2: Biological Activities of Guanidine-Containing Compounds
| Biological Activity | Description |
|---|---|
| Antimicrobial | Inhibition of the growth of bacteria and fungi. |
| Antiproliferative/Antitumor | Inhibition of cell proliferation and induction of cancer cell death. |
| Antiviral | Interference with viral replication and life cycle. |
| Anti-inflammatory | Reduction of inflammation. |
| Antidiabetic | Regulation of blood sugar levels. |
Antimicrobial, Antiviral, and Anticancer Properties
Guanidine and its derivatives are recognized for their biological activity, including antimicrobial, antiviral, and anticancer effects. The guanidinium group, a key feature of these compounds, can interact with biological molecules that have carboxylic and phosphate (B84403) groups through electrostatic interactions and hydrogen bonding.
Antimicrobial Properties: Polymeric guanidine derivatives are noted for their broad-spectrum antimicrobial action. sibran.ru They are effective due to the guanidine group's ability to interact with and destroy the cytoplasmic membrane of bacterial cells. Studies on guanidine-containing derivatives of pectin (B1162225) and carboxymethyl cellulose (B213188) have demonstrated antimicrobial action against various bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella. sibran.ru The positively charged guanidine compounds can selectively interact with bacterial cells over neutral human cells.
Antiviral Properties: Guanidine carbonate has shown inhibitory effects against certain viruses. Research has demonstrated that guanidine carbonate, along with other guanidine salts, can reduce the incidence of infectious flacherie in silkworms. The antiviral activity is believed to be associated with the guanidile radical, as the effect is lost when the compound is decomposed by heat. Soluble guanidine salts have also been found to have an antiviral effect on poliovirus and other enteroviruses in cell culture studies.
Anticancer Properties: Guanidine compounds have been investigated for their potential in cancer treatment. They can be used to develop drugs that target the specific characteristics of cancer cells, sometimes inducing programmed cell death, or apoptosis. Guanidine carbonate, in particular, has been utilized in combination therapies. For instance, it has been used as a catalyst in the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, some of which exhibited anti-cancer activity against glioblastoma, liver, breast, and lung cancer cell lines. Furthermore, guanidine derivatives of triterpene acids have shown cytotoxicity against several human tumor cell lines.
Interaction with Biomolecules (Enzymes, Receptors, DNA/RNA)
The biological effects of guanidine carbonate are rooted in its interactions at the molecular level with essential biomolecules. The guanidine moiety is basic and can engage in various biochemical interactions.
Interaction with DNA/RNA: Guanidine can effectively interact with the minor groove of the DNA helix. Specifically, it binds to adenine (B156593) and thiamine (B1217682) phosphate residues, which can lead to DNA damage and subsequently induce cell death. This mechanism is a key aspect of its anticancer properties.
Interaction with Enzymes and Receptors: Guanidine derivatives have been studied for their ability to bind to various receptors. For example, specific guanidine derivatives have been identified as potent antagonists for muscarinic M2 and M4 receptors. Docking studies indicate that the guanidine group forms a hydrogen-bond network with key amino acids in the receptor's binding site. Changes in the transmembrane regions of these receptors can alter the position and binding of the guanidine fragment.
Interaction with Membranes: The antimicrobial action of guanidine-based chemicals often involves the destruction of the cytoplasmic membrane of bacterial cells. The guanidine group can interact with the phosphate groups of the phospholipid membrane, disrupting its integrity.
Nanocarrier Development for Drug Delivery
Guanidine carbonate has been integrated into nanocarrier systems to enhance drug delivery, particularly in cancer therapy. Biodegradable aliphatic polycarbonates are considered a promising platform for these delivery systems due to the flexibility in their design and synthesis.
Guanidine-Curcumin Complexes in Cancer Therapy
A notable application is the development of a guanidine-curcumin complex loaded into hollow mesoporous silica (B1680970) nanoparticles (GuC-HMSNAP) for breast cancer therapy. Curcumin, a natural compound with anticancer properties, is combined with guanidine carbonate and immobilized on the surface of these nanocarriers. Guanidine acts as a molecular transporter, enhancing the cell-penetrating capacity of the complex. This combination aims to create a synergistic therapeutic effect against cancer cells. The nanocarrier system allows for a high drug loading capacity and sustained release. In one study, an 85% encapsulation of guanidine and a 90% encapsulation of the guanidine-curcumin complex were achieved in the nanocarriers, with a 90% effective and sustained release at a physiological pH of 7.4 over 72 hours.
Below is a data table summarizing the drug loading and release findings for the Guanidine-Curcumin nanocarrier system.
| Parameter | Guanidine (Gu-HMSNAP) | Guanidine-Curcumin Complex (GuC-HMSNAP) |
| Encapsulation Efficiency | 85% | 90% |
| Sustained Release (at pH 7.4 for 72h) | 86% (at 60h) | 90% |
| IC50 Value (MCF-7 cells, 72h) | 20 µM | 15 µM |
This table presents data from studies on Guanidine-Curcumin complex-loaded hollow mesoporous silica nanoparticles (HMSNAP) for breast cancer therapy.
Mechanisms of Cancer Cell Death Induction
The guanidine-curcumin complex delivered via nanocarriers induces cancer cell death through multiple mechanisms, primarily apoptosis and necrosis. Studies on MCF-7 breast cancer cells treated with the GuC-HMSNAP complex showed a significant induction of late apoptosis and necrosis over time.
The molecular investigation into this process revealed several key events:
Activation of Caspases and PARP: The treatment leads to increased activity of cleaved caspases and cleaved PARP (c-PARP), which are critical executioners of apoptosis.
Modulation of Signaling Pathways: The GuC-HMSNAP complex influences key cancer-related signaling proteins. It causes a downregulation in the phosphorylation of oncogenic proteins such as Akt (at Ser473), c-Raf (at Ser259), and PDK1 (at Ser241).
Activation of Tumor Suppressors: Concurrently, it leads to an upregulation in the phosphorylation of the tumor-suppressing protein GSK-3β (at Ser9).
These molecular changes collectively trigger the intrinsic cell death pathway in cancer cells.
The table below details the key molecular targets involved in the induction of cell death by the Guanidine-Curcumin complex.
| Protein | Effect of GuC-HMSNAP Treatment | Role in Cell Death |
| Cleaved Caspases | Increased activity | Execution of apoptosis |
| Cleaved PARP (c-PARP) | Increased activity | Marker of apoptosis |
| Akt (p-Ser473) | Downregulated phosphorylation | Inhibition of a pro-survival pathway |
| c-Raf (p-Ser259) | Downregulated phosphorylation | Inhibition of a proliferation pathway |
| PDK1 (p-Ser241) | Downregulated phosphorylation | Inhibition of Akt activation |
| GSK-3β (p-Ser9) | Upregulated phosphorylation | Promotion of apoptosis |
| PTEN (p-Ser380) | Increased phosphorylation activity | Tumor suppression |
This table outlines the molecular mechanisms activated by the Guanidine-Curcumin complex in MCF-7 breast cancer cells.
Advanced Cosmetic and Personal Care Formulations
Beyond its biomedical applications, guanidine carbonate is a recognized ingredient in the cosmetics and personal care industry. atamanchemicals.com It functions primarily as a strong alkaline agent, pH adjuster, and buffering agent in various formulations. atamanchemicals.com
Hair Care Product Development (e.g., Hair Straighteners, Relaxers)
One of the most prominent uses of guanidine carbonate is in hair care, specifically in the formulation of hair relaxers and straighteners. atamanchemicals.com It is a key component of "no-lye" relaxer systems, which are considered gentler on the scalp compared to traditional lye-based products containing sodium hydroxide (B78521).
In these products, guanidine carbonate is typically supplied as an "activator" that is mixed with a cream base containing calcium hydroxide just before application. The chemical reaction between guanidine carbonate and calcium hydroxide produces guanidine hydroxide, the active ingredient responsible for straightening the hair.
The mechanism of action involves breaking the disulfide bonds within the hair's keratin (B1170402) protein structure. This process chemically uncurls the hair, allowing it to be reshaped into a straighter form. The concentration of guanidine carbonate in the activator solution for commercial products is typically around 5-10% in the final relaxer cream, creating a highly alkaline environment (pH 11-12) necessary for the chemical process.
The table below shows a typical formulation structure for a no-lye hair relaxer system using guanidine carbonate.
| Component | Chemical Name(s) | Function | Typical Concentration (in final mixture) |
| Base Cream | Calcium Hydroxide | Reactant | ~1.21% - 3.45% |
| Activator Liquid | Guanidine Carbonate | Reactant / Precursor | ~5.68% - 17.06% (in aqueous solution before mixing) |
| Active Ingredient (formed upon mixing) | Guanidine Hydroxide | Breaks disulfide bonds in hair keratin | Varies based on mixing ratio |
This table describes the components of a typical two-part "no-lye" hair relaxer system.
Skin Lightening Agents and Keratin Stabilization
Guanidine carbonate is utilized in the cosmetic industry for specific applications related to skin and hair care, primarily as a potent alkaline agent. Its functions include acting as a pH adjuster, a component in skin brightening formulations, and as a key ingredient in hair relaxers, where it modifies keratin structure. atamanchemicals.comformulationbio.com
Skin Lightening Agents
In skincare, guanidine carbonate is incorporated into certain formulations for its skin-brightening properties. Research has shown its utility as an alkaline booster in cosmetic compositions designed to lighten skin. A patented formulation, for instance, detailed a skin-brightening composition that is free from ammonia (B1221849) and persulfates. In this system, guanidine carbonate, along with other boosters like arginine, is combined with hydrogen peroxide and a high concentration of non-oxidizing fatty compounds. This mixture has been found to demonstrate skin-brightening efficacy, which can increase with repeated applications, and provides a smoothing effect to the skin.
The role of guanidine carbonate is to help maintain a high pH, which facilitates the cosmetic process. Some commercial suppliers note its inclusion in products intended to lighten dark spots and even out skin tone.
Below is a table detailing an example composition for a skin-brightening product as described in research findings.
| Component | Type | Example Ingredients | Concentration (% by weight) | Function |
| Alkaline Booster | Ammonia-free, Persulfate-free | Guanidine carbonate, Arginine | 1 - 5% | Provides alkalinity for brightening effect |
| Oxidizing Agent | Peroxide | Hydrogen peroxide | 1 - 4% | Primary brightening agent |
| Fatty Compound | Oxidation-resistant | Mineral oil, Squalane, Dimethicone | 50 - 60% | Provides skin smoothing and acts as a vehicle |
Keratin Modification and Stabilization
While some sources use the term "keratin-stabilizing," the primary role of guanidine carbonate in hair care is more accurately described as keratin modification for the purpose of hair straightening. It is a key ingredient in "no-lye" hair relaxer systems. These products typically consist of two components that are mixed immediately before use: a cream containing calcium hydroxide and an "activator" solution containing guanidine carbonate.
When mixed, these two chemicals react to form guanidine hydroxide, a strong organic base, and calcium carbonate as a byproduct. The high alkalinity (pH 11-14) of the resulting guanidine hydroxide is crucial for the hair-straightening process. surgicalcosmetic.org.br It works by disrupting the disulfide bonds within the hair's keratin structure. This chemical alteration, known as lanthionization, permanently breaks a portion of the cysteine disulfide cross-links and converts them to lanthionine (B1674491) bonds, allowing the tightly curled hair fiber to be reshaped into a straightened form. surgicalcosmetic.org.br The process causes the hair fiber to swell, which allows the active agent to penetrate into the cortex and exert its effect. surgicalcosmetic.org.br Once the hair is straightened, the new shape is stabilized.
Research comparing the effects of different chemical hair straighteners has provided detailed findings on their impact on the hair fiber. A 2023 study published in PubMed Central analyzed the protein loss and mechanical resistance of hair treated with various alkaline straightening agents.
The table below summarizes the comparative effects of different chemical straighteners on hair fibers, based on the findings of this study.
| Straightening Agent | Type | Protein Loss (μg/g) | Effect on Mechanical Resistance |
| None (Untreated Hair) | N/A | 1.12 | Baseline |
| Guanidine Hydroxide | No-Lye Alkaline | ~2.5 | Reduced mechanical resistance compared to virgin hair |
| Sodium Hydroxide | Lye Alkaline | ~2.5 | Reduced mechanical resistance compared to virgin hair |
| Ammonium (B1175870) Thioglycolate | Thiol-based | ~2.5 | Reduced mechanical resistance compared to virgin hair |
| Glyoxylic Acid | Acid-based | 3.56 | Not specified in the same comparative terms |
The study found that traditional alkaline relaxers, including those based on guanidine hydroxide, caused a similar degree of protein loss and reduction in mechanical strength under the tested conditions.
Agricultural and Environmental Applications of Guanidine Carbonate Research
Guanidine (B92328) Carbonate as a Nitrogen Source in Fertilizers
Guanidine carbonate is explored as a nitrogen source for plants due to its high nitrogen content. Research in this area investigates its effects on plant growth, its potential for controlled-release formulations, and how it compares to conventional nitrogen fertilizers like urea (B33335).
The application of nitrogen is crucial for enhancing plant growth and maximizing crop yields. Research indicates that guanidine-based compounds can influence plant development. For instance, studies on other nitrogen sources have shown that adequate nitrogen fertilization can significantly increase biomass and the nutritional quality of crops. While direct, extensive data on guanidine carbonate's effect on a wide range of crops is still an emerging area of research, the fundamental role of nitrogen in plant physiology suggests its potential to support plant growth. The development of biostimulants, which can include various nitrogenous compounds, has been shown to improve crop yield, particularly under stressful environmental conditions.
A study on cabbage seedlings investigated the effects of a guanidine-modified nanomaterial. mdpi.com This research reported that the nanomaterial improved plant growth and increased nitrogen content in the plants compared to control groups. mdpi.com The growth-enhancing properties were attributed to the increased uptake of water and nutrients. mdpi.com
Table 1: Effect of Guanidine-Modified Nanomaterial on Cabbage Seedling Growth
| Treatment | Plant Height (mm) | Number of Leaves |
| Control | - | - |
| Guanidine-Modified Nanomaterial | Enhanced growth | Increased |
| S. indica (fungus) | 119 | 8.3 |
| S. indica + Nanomaterial | Similar to S. indica alone | Similar to S. indica alone |
Source: Data derived from a study on the effects of Serendipita indica and guanidine-modified nanomaterial on cabbage seedlings. mdpi.com
Slow-release nitrogen fertilizers are designed to make nutrients available to plants gradually over time, which can improve nutrient use efficiency and reduce environmental losses. Research has explored various materials for creating these formulations, including urea-formaldehyde and resin-coated products. Guanidine carbonate has been investigated for its potential in such systems.
Studies on the thermal decomposition of guanidine carbonate indicate that it starts to break down at a higher temperature (165 °C) compared to urea (135 °C), and with less energy input. This characteristic could be relevant in the development of controlled-release mechanisms. The decomposition of guanidine carbonate produces ammonia (B1221849), a key component of many nitrogen fertilizers.
Nitrification is the process by which ammonia is converted to nitrates, a form of nitrogen readily usable by plants. The rate of this conversion is a critical factor in fertilizer efficiency. Some microorganisms, specifically the complete ammonia oxidizer (comammox) Nitrospira inopinata, have been shown to grow on guanidine as their sole source of energy and nitrogen. This suggests that guanidine from fertilizers could be a substrate for nitrification in agricultural soils.
Research into novel slow-release fertilizers has shown that formulations can be optimized to control the release of nitrogen. For example, a study on a water-soluble, slow-release fertilizer based on urea, formaldehyde (B43269), and amines demonstrated conversion rates to inorganic nitrogen of 30.0% at 7 days, 52.2% at 24 days, and 60.0% at 40 days.
Comparative studies are essential to evaluate the efficacy of new fertilizer compounds against established ones like urea. Research has shown that while guanidine salts can have fertilizer value, their effectiveness can be less than that of ammonium (B1175870) sulfate (B86663) under certain conditions.
A study comparing the thermal decomposition of guanidine carbonate and urea for potential ammonia production found that guanidine carbonate yielded a higher maximum amount of ammonia (30,650 ppmv at 265 °C) compared to urea (26,570 ppmv at 225 °C). This suggests a higher potential for ammonia generation from guanidine carbonate under specific temperature conditions.
In terms of pasture fertilization, a study comparing a conventional nitrogen fertilizer with a slow-release nitrogen fertilizer on Lolium multiflorum Lam. found no significant difference in productivity or quality between the two types. However, higher nitrogen application rates did lead to increased dry matter yield and crude protein content. Another study on temperate and tropical pastures found that an ammonium nitrate (B79036) fertilizer supplemented with calcium and sulfur increased nitrogen use efficiency in Italian ryegrass compared to conventional ammonium nitrate.
Slow-Release Nitrogen Formulations and Nitrification Studies
Role in Agrochemicals (Pesticides, Herbicides, Fungicides, Disinfectants)
Guanidine and its derivatives are utilized in the formulation of various agrochemicals. Their biocidal properties make them effective components in products designed to protect crops from pests and diseases.
Guanidine compounds are used as intermediates in the synthesis of pesticides. For instance, guanidine hydrochloride is used in the formulation of pesticides and herbicides. The guanidine derivative dodine (B1670866) is a fungicide used to control diseases like apple scab. Research has also focused on synthesizing new fungicides containing a guanidine group, which have shown broad-spectrum antifungal activity against various plant pathogens.
In the realm of disinfectants, guanidine-based compounds like polyhexamethylene guanidine (PHMG) are recognized for their effectiveness. Guanidine salts, including guanidine carbonate, have been included in disinfectant formulations, which are noted to be environmentally friendly as they can be rapidly degraded in nature. Alkyl guanidines, often in salt form for water solubility, are used as agricultural bactericides and disinfectants.
Table 2: Applications of Guanidine Derivatives in Agrochemicals
| Agrochemical Type | Guanidine Derivative | Application/Role |
| Pesticides | Guanidine Hydrochloride | Formulation of pesticides and herbicides. |
| Guanidine-based compounds | Intermediates in pesticide synthesis. | |
| Fungicides | Dodine | Control of apple scab. |
| Novel guanidine derivatives | Broad-spectrum antifungal activity. | |
| Disinfectants | Polyhexamethylene Guanidine (PHMG) | Disinfection of agricultural products. |
| Guanidine Carbonate | Component in environmentally friendly disinfectant formulations. | |
| Alkyl Guanidines | Agricultural bactericides. |
Environmental Remediation and Analytical Applications
The chemical properties of guanidine carbonate lend themselves to applications in environmental cleanup and chemical analysis.
Guanidine carbonate is employed as a precipitating agent in gravimetric analysis for the determination of certain heavy metals. It is used to precipitate zinc, cadmium, and manganese, allowing for their quantitative measurement. This process is a part of analytical chemistry techniques for assessing metal concentrations.
Furthermore, guanidine carbonate is utilized in the separation of magnesium from alkali metals. This application is valuable in analytical procedures where the presence of magnesium interferes with the determination of alkali metals. The ability of carbonate precipitation to remove heavy metals is also a recognized method in wastewater treatment.
Research into enzyme-induced carbonate precipitation (EICP) for soil remediation has demonstrated high removal efficiency for heavy metals like cadmium, lead, and copper from solutions. This process can transform mobile heavy metals into more stable, less bioavailable forms. Similarly, microbially induced carbonate precipitation (MICP) is another technique explored for remediating heavy metals and other contaminants in soil and water. While these methods often use urea as a substrate, the underlying principle of carbonate precipitation is the key to immobilization. Studies have also investigated the use of guanidine-substituted materials for extracting elements like uranium from seawater.
Reagent for Nitrogen-Containing Compound Determination
Guanidine carbonate serves as a reagent in analytical chemistry for the determination of various nitrogen-containing compounds. It is utilized in laboratory assays and testing methodologies for the quantification of substances such as amino acids and proteins.
Research into the determination of dissolved organic nitrogen (DON) in seawater using Kjeldahl digestion has evaluated guanidine carbonate as a standard. In these studies, guanidine carbonate demonstrated a recovery rate of 81%. Another analytical application involves the reaction of guanidine carbonate with nitrous acid in the presence of a strong mineral acid. In one such procedure, a sample of guanidine carbonate is acidified with sulfuric acid in an ice bath, followed by the addition of a sodium nitrite (B80452) solution, which results in the formation of cyanamide (B42294).
Purity Determination Methods using Liquid Chromatography
High-performance liquid chromatography (HPLC) is a method used for the determination of guanidine carbonate's purity. One specific HPLC assay has been developed for guanidine salts, which is applicable to guanidine carbonate. This method involves a pre-column derivatization step with acetylacetone. The derivatization is conducted under conditions that allow for the direct injection of the reaction mixture onto the HPLC column for analysis. This approach allows for the successful separation of the resulting derivative from other components within the reaction mixture. Through such methods, it is possible to confirm the purity of guanidine carbonate to levels higher than 99.8%.
Oxygen Scavenger for Corrosion Prevention
Guanidine carbonate can function as an oxygen scavenger to mitigate corrosion damage. Oxygen scavengers are chemical agents that react with and remove dissolved oxygen from environments like boiler systems or packaging, thereby preventing oxidative damage. jaydinesh.com The inclusion of guanidine carbonate in certain applications is intended to prevent corrosion by chemically reacting with residual oxygen.
Thermal Decomposition Studies for Ammonia Production in NOx Reduction
Guanidine carbonate has been studied as a solid source for the production of ammonia (NH₃), which is used as a reducing agent in Selective Catalytic Reduction (SCR) systems to decrease nitrogen oxide (NOx) emissions. The use of a solid compound like guanidine carbonate is of interest due to its potential to deliver the necessary ammonia in a more compact and lightweight form compared to traditional aqueous urea solutions.
Guanidine carbonate has been directly compared with urea as a solid source of ammonia for SCR applications. Research shows notable differences in their thermal decomposition behavior. Guanidine carbonate begins to decompose at 165 °C, whereas urea's decomposition starts at a lower temperature of 135 °C. However, guanidine carbonate requires significantly less net energy to decompose (796 J/g) compared to urea (1272 J/g). Furthermore, the decomposition of guanidine carbonate occurs in two thermal steps, while urea undergoes a more complex four-step process. In terms of ammonia yield, guanidine carbonate produced a maximum of 30,650 ppmv of NH₃ when heated to 265 °C, surpassing the maximum of 26,570 ppmv produced by urea at 225 °C.
| Property | Guanidine Carbonate | Urea |
|---|---|---|
| Decomposition Start Temperature | 165 °C | 135 °C |
| Decomposition Energy | 796 J/g | 1272 J/g |
| Thermal Decomposition Steps | 2 | 4 |
| Maximum NH₃ Production | 30,650 ppmv (at 265 °C) | 26,570 ppmv (at 225 °C) |
The thermal decomposition of guanidine carbonate yields different products compared to urea. The primary solid residue from guanidine carbonate's decomposition is melamine (B1676169), which can further decompose into melam. In contrast, urea's decomposition results in cyanuric acid and ammelide. Under fire conditions or during thermal decomposition, hazardous gases such as ammonia (NH₃), carbon dioxide (CO₂), and various nitrous oxides (NOx) can be released.
Further studies involving the pyrolysis of guanidine carbonate under an argon atmosphere at 550 °C have shown the formation of a hydrogenated nitrogen-rich graphitic carbon nitride material. Detailed characterization of this yellow product confirmed the synthesis of a material with the global formula C₃.₀₀N₄.₂₉H₁.₅₉O₀.₇₇.
Advanced Analytical and Spectroscopic Characterization of Guanidine Carbonate Systems
Spectroscopic Techniques for Structural and Mechanistic Insights
Spectroscopy is a cornerstone in the analysis of guanidine (B92328) carbonate, offering non-destructive ways to probe its molecular structure and observe chemical transformations in real-time.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the reaction mechanisms of guanidine-based systems, particularly in the context of CO2 capture. In-situ NMR studies allow for real-time monitoring of reactions between guanidines and CO2 in aqueous solutions.
Research has shown that guanidines, being highly basic, react with CO2 to form carbonate and bicarbonate species. Unlike primary and secondary amines which can form carbamates, guanidines primarily act as Brønsted bases, facilitating the hydration of CO2. Unexpectedly, studies have revealed that the reaction often proceeds through the exclusive initial formation of the guanidinium (B1211019) carbonate, which may later evolve.
Quantitative ¹³C NMR spectroscopy, often using ¹³CO₂ labeling, is instrumental in identifying and quantifying the products of CO₂ adsorption. For instance, in studies involving guanidine-functionalized polymers, NMR analysis has confirmed that the interaction with CO₂ in the presence of water leads to the formation of carbonate and bicarbonate species. The technique can also shed light on the interactions between the guanidine groups and the captured CO₂, revealing how guanidine's strong basicity influences CO₂ binding. Mechanistic investigations using NMR have detailed the formation of carbamate (B1207046) and carbonate anions in solution during CO₂ capture processes with aqueous guanidine.
Table 1: NMR Spectroscopic Findings in Guanidine-CO₂ Systems
| Analytical Focus | Key Findings | References |
| Mechanistic Pathway | Guanidines react with CO₂ via initial formation of guanidinium carbonate. | |
| Product Identification | Formation of carbonate/bicarbonate species confirmed by ¹³C NMR. | |
| CO₂ Adducts | CO₂ adducts are stabilized by hydrogen bonding with guanidinium groups. | |
| Process Monitoring | Ex-situ NMR is used to monitor the progress of reactive crystallization for CO₂ capture. |
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. For guanidine carbonate and its derivatives, single-crystal and powder XRD techniques are employed to elucidate crystal structures, confirm phases, and assess crystallinity.
Studies have reported various crystal structures for guanidinium-based salts. For instance, single-crystal X-ray diffraction analysis has revealed that guanidinium carbonate can crystallize in a tetragonal structure. Other related guanidinium salts have been found to crystallize in different systems, such as triclinic with a P-1 space group or monoclinic with a C2/c space group, depending on the anion present.
In the context of CO₂ capture, XRD is used to analyze the structure of the solid carbonate crystals formed when guanidine compounds react with atmospheric CO₂. Researchers have successfully analyzed the molecular structure of these crystals, confirming the incorporation of carbonate. This analysis is vital for understanding the crystallization process that traps CO₂, revealing elaborate hydrogen-bonded networks between the guanidinium cations, carbonate anions, and water molecules. Powder XRD (PXRD) is also routinely used to confirm the crystalline nature and phase purity of synthesized guanidine carbonate materials.
Table 2: Crystallographic Data for Guanidinium-Based Crystals from XRD Studies
| Compound | Crystal System | Space Group | Key Findings | References |
| Guanidinium Carbonate (GC) | Tetragonal | Not specified | Structure confirmed for NLO applications. | |
| Guanidinium Hydrogen Glutarate (GHG) | Triclinic | P1 | Unit cell parameters determined; strong hydrogen bonding network observed. | |
| (PyBIGH₂)(CO₃)(H₂O)₄ | Not specified | Not specified | Elaborate hydrogen-bonded network involving carbonate anion and guanidinium cations. | |
| Guanidine carbonate doped nickel sulfate (B86663) | Tetragonal | P4₁2₁2 | Confirmed the crystal system of the doped crystal. |
Fourier Transform Infrared (FT-IR) spectroscopy is a versatile technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. In the study of guanidine carbonate, FT-IR is particularly useful for confirming the presence of the guanidinium and carbonate ions and for analyzing the products of thermal decomposition.
The FT-IR spectrum of guanidine carbonate shows characteristic peaks corresponding to the vibrations of its functional groups. For example, peaks can be assigned to N-H stretching, C=N stretching of the guanidine group, and vibrations associated with the carbonate anion.
When coupled with thermal analysis techniques (TGA-FTIR), it becomes a powerful tool for studying thermal decomposition pathways. As guanidine carbonate is heated, the evolved gases can be analyzed by FT-IR in real-time. This allows for the identification of decomposition products such as ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). Studies on the thermal decomposition of guanidinium carbonate have used FT-IR to characterize the solid residues, identifying melamine (B1676169) as a major product, which further decomposes at higher temperatures.
Table 3: Characteristic FT-IR Peaks for Guanidinium-Containing Compounds
| Wavenumber (cm⁻¹) | Assignment | Compound Context | Reference |
| 3385 | N-H stretching vibration | Guanidinium Hydrogen Glutarate | |
| 1666 | δ(NH₂) bending mode | Guanidinium Carbonate | |
| 1550 | ν(C=N) of guanidine moiety | Guanidinium Carbonate | |
| 1082 | C-N stretching vibration | Guanidinium Hydrogen Glutarate | |
| 542 | CN₃ symmetric stretching vibration | Guanidinium Hydrogen Glutarate |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of atoms within the top 1 to 10 nanometers of a material's surface. This makes it invaluable for analyzing surface modifications, contamination, and the chemical environment of surface atoms in guanidine carbonate systems.
XPS analysis operates by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its oxidation or chemical state. For guanidine carbonate, XPS can provide quantitative data on the carbon, nitrogen, and oxygen atoms at the surface. High-resolution scans of the C 1s, N 1s, and O 1s regions can distinguish between different chemical environments.
For example, the C 1s spectrum can be deconvoluted to identify carbon in different states, such as the C-N bonds in the guanidinium cation and the C-O bonds within the carbonate anion. The binding energy for carbonate (CO₃²⁻) species typically appears in the range of 288 to 290 eV. The N 1s spectrum provides information on the nitrogen atoms within the guanidinium group. XPS has been used to confirm the presence of guanidine functional groups on modified polymer surfaces and to analyze the oxidation state of metals sorbed onto guanidine-functionalized resins.
Table 4: Representative Binding Energies for XPS Analysis of Carbonate Systems
| Element (Peak) | Chemical State | Typical Binding Energy (eV) | Significance for Guanidine Carbonate | Reference |
| C 1s | C-C / C-H (Adventitious) | ~284.8 - 285.0 | Common reference peak. | |
| C 1s | C-N (Guanidinium) | ~286.6 (for C-N) | Identification of the guanidinium cation. | |
| C 1s | CO₃²⁻ (Carbonate) | ~288.0 - 290.0 | Direct detection of the carbonate anion. | |
| O 1s | CO₃²⁻ (Carbonate) | Varies | Provides information on the carbonate group. | |
| N 1s | Guanidinium | Varies | Confirms the presence of the nitrogen-containing cation. |
Fourier Transform Infrared Spectroscopy (FT-IR) in Thermal Decomposition Analysis
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. These methods are essential for determining the thermal stability, decomposition behavior, and phase transitions of guanidine carbonate.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously (TGA/DTA) to provide complementary information about thermal events. TGA measures changes in mass as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, indicating whether a thermal event is exothermic or endothermic.
For guanidine carbonate, TGA/DTA studies reveal its decomposition profile. Research shows that the thermal decomposition of guanidinium carbonate begins at approximately 165 °C. The TGA curve typically shows distinct mass loss steps, while the DTA curve shows corresponding endothermic or exothermic peaks. Guanidinium carbonate exhibits a multi-step decomposition process. A major decomposition step is associated with the breakdown of the salt into products like melamine, accompanied by the release of gases such as ammonia and carbon dioxide.
These analyses are critical for applications where the material might be exposed to elevated temperatures, such as in certain CO₂ capture and release cycles or as a solid source for ammonia production. TGA/DTA data can determine the upper-temperature limit for the stability of guanidine carbonate and provide insights into the energy required for its decomposition. For example, DSC (a related technique) results showed that guanidinium carbonate requires less net energy to decompose (796 J/g) compared to urea (B33335) (1272 J/g).
Table 5: Thermal Decomposition Data for Guanidinium Carbonate
| Technique | Observation | Temperature Range (°C) | Finding | Reference |
| TGA/DTA | Onset of decomposition | ~165 | Indicates the beginning of thermal instability. | |
| TGA | Mass loss steps | 165 - 350+ | Shows a two-step decomposition process. | |
| DTA | Endothermic/Exothermic Peaks | Corresponds to TGA steps | Characterizes the energetic nature of decomposition events. | |
| TGA/DTA | Dehydration | ~100 | Observed in doped guanidine carbonate crystals, indicating loss of water. |
Differential Scanning Calorimetry (DSC) in Energy Assessment of Decomposition
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides critical data on the energy associated with thermal events such as melting and decomposition.
Research into solid sources of ammonia for applications like Selective Catalytic Reduction (SCR) of NOx has utilized DSC to characterize the thermal decomposition of guanidine carbonate. Studies show that guanidine carbonate begins to decompose at approximately 165 °C. The process involves two main thermal decomposition steps, which is fewer than the four steps observed for a comparable compound like urea.
A key finding from DSC analysis is the net energy required for decomposition. Guanidine carbonate requires significantly less energy to decompose (796 J/g) compared to urea (1272 J/g). This suggests a more energy-efficient release of ammonia under thermal stress. The primary solid residue from the thermal decomposition of guanidine carbonate is melamine, which itself decomposes further at higher temperatures. When used as a flame retardant treatment for hemp, DSC and differential thermal analysis (DTA) showed that guanidine carbonate causes a decomposition stage at a lower temperature range of 172-210°C, leading to the formation of more carbonaceous residue.
Table 1: DSC Decomposition Data Comparison
| Compound | Decomposition Start Temp. (°C) | Net Decomposition Energy (J/g) | Number of Decomposition Steps |
| Guanidine Carbonate | 165 | 796 | 2 |
| Urea | 135 | 1272 | 4 |
Data sourced from a comparative study on solid ammonia sources.
Advanced Chromatography for Purity and Impurity Profiling
Chromatographic methods are essential for separating, identifying, and quantifying components in a mixture, making them invaluable for purity assessment and impurity profiling of chemical compounds.
While closely related to guanidine carbonate, aminoguanidine (B1677879) carbonate requires its own specific analytical methods for quality control. High-Performance Liquid Chromatography (HPLC) is a premier technique for determining its purity. A validated method has been established for this purpose, employing reverse-phase chromatography.
The method utilizes a C18 column, a common choice for separating non-polar to moderately polar compounds. A specific patent details a method where the mobile phase consists of a mixture of methanol (B129727) and an ammonium (B1175870) sulfate buffer solution, with the pH adjusted to the acidic range of 2-5. This acidic pH ensures that the amine functionalities are protonated, which influences their retention on the column and improves peak shape. Detection is typically performed using an ultraviolet (UV) detector set at 220 nm. Under these conditions, the main compound, aminoguanidine carbonate, is well-separated from potential impurities, with a reported retention time of approximately 13.349 minutes. The purity is then calculated using an external standard peak area method.
Table 2: HPLC Method Parameters for Aminoguanidine Carbonate Purity Analysis
| Parameter | Specification |
| Column | Waters Atlantis T3 C18 |
| Mobile Phase | Methanol : Ammonium Sulfate Buffer (pH 2.5) (5:95 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 35 °C |
| Retention Time | ~13.349 min |
Parameters are based on a reported liquid chromatography method for determining aminoguanidine carbonate purity.
Electrochemistry and Zeta Potential Measurements
Electrochemical methods and zeta potential measurements provide insight into the redox properties and surface charge characteristics of guanidine carbonate in various systems. The guanidinium ion's behavior is central to these properties. Upon protonation, the positive charge of the guanidinium cation becomes delocalized, contributing to its strong basicity and interaction with surfaces.
Zeta potential is an indicator of the surface charge of particles in a liquid, which is crucial for predicting the stability of colloidal suspensions. In systems containing guanidine carbonate, it has been shown to significantly influence surface properties. For instance, in guanidine carbonate-containing silica (B1680970) sols, a stable system is characterized by a zeta potential between -30 and -60 mV. This negative charge indicates that the particles will repel each other, preventing agglomeration. Similarly, when guanidine is loaded onto hollow mesoporous silica nanoparticles (HMSNAP), the resulting surface charge of the Gu-HMSNAP complex was measured at -48.9 mV, indicating good stability in suspension.
The electrochemistry of guanidino-functionalized aromatics, which can form carbonate salts in the presence of CO₂, has been studied for CO₂ capture applications. These studies use techniques like cyclic voltammetry to probe the redox behavior. The relationship between the electrochemical potential and pH is used to construct Pourbaix diagrams and determine the pKa values of the guanidinium groups, which are fundamental to their function in pH-swing cycles.
Table 3: Zeta Potential of Guanidine-Containing Systems
| System | Measured Zeta Potential (mV) | Significance |
| Guanidine-loaded Mesoporous Silica Nanoparticles (Gu-HMSNAP) | -48.9 | Indicates good particle stability in suspension. |
| Guanidine Carbonate-Containing Silica Sol | -30 to -60 | Preferred range for a stable colloidal suspension. |
Nanoindentation for Mechanical Property Assessment
Nanoindentation is a powerful technique for characterizing the mechanical properties of materials at the nanoscale, such as hardness and elastic modulus. The method involves pressing a sharp indenter tip of a known geometry (e.g., Berkovich) into the material's surface while continuously measuring the applied load and penetration depth. Analysis of the resulting load-displacement curve allows for the calculation of these key mechanical properties.
While specific nanoindentation studies on pure, bulk guanidine carbonate are not prevalent in the literature, the technique is highly applicable for characterizing systems where guanidine carbonate is a component. For example, it could be used to assess the mechanical properties of a polymer-guanidine carbonate composite or a surface coating incorporating the compound.
Table 4: Mechanical Properties Measurable by Nanoindentation
| Property | Description |
| Hardness (H) | Resistance of a material to localized plastic deformation such as a scratch or indentation. |
| Elastic Modulus (E) | A measure of a material's stiffness; its resistance to being elastically deformed. |
| Fracture Toughness | A property which describes the ability of a material containing a crack to resist fracture. |
| Creep | The tendency of a solid material to move slowly or deform permanently under the influence of persistent mechanical stresses. |
These are standard mechanical properties that can be quantitatively characterized using nanoindentation techniques.
Theoretical and Computational Studies of Guanidine Carbonate
Density Functional Theory (DFT) for Reaction Mechanisms and Catalysis
Density Functional Theory (DFT) has become an essential method for exploring the catalytic activity of guanidine (B92328) and its derivatives in various chemical transformations. DFT calculations allow for the detailed study of reaction pathways, providing critical information on the energetics and geometries of reactants, transition states, and products.
Energy Barrier Calculations and Transition State Analysis
DFT calculations are instrumental in determining the energy barriers of chemical reactions, which are crucial for understanding reaction rates and mechanisms. By locating and characterizing the transition state (the highest energy point along the reaction coordinate), researchers can gain a deep understanding of how a catalyst like guanidine facilitates a reaction.
For instance, in the guanidine-catalyzed aminolysis of cyclic carbonates, DFT studies have shown that the catalyst's bifunctional nature, acting as both a proton donor and acceptor, significantly lowers the reaction's Gibbs energy barrier. In the reaction between propylene (B89431) carbonate and methylamine (B109427) catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), a guanidine derivative, the activation barrier is substantially reduced compared to the uncatalyzed reaction. The rate-determining step is identified as the nucleophilic attack of the amine on the carbonate, and the calculated activation barrier for this step is significantly lower in the TBD-catalyzed pathway (ΔG‡ = 15.6 kcal mol⁻¹) compared to the uncatalyzed reaction (ΔG‡ = 42.6 kcal mol⁻¹).
Similarly, in the transesterification of dimethyl carbonate with ethanol (B145695), DFT studies on guanidine-based catalysts like TBD revealed that the catalysts facilitate the reaction by simultaneously activating both reactants through hydrogen bonding. This cooperative activation leads to a stable intermediate with a low free energy barrier, reducing the barrier of the rate-limiting step by approximately 50% compared to the uncatalyzed reaction.
Quantum-chemical calculations have also been used to study the influence of guanidine substitution on the reaction barriers of cycloaddition reactions. These studies indicate that guanidine substitution can moderately influence reaction barriers, and the position of substitution plays a significant role in the magnitude and sign of this effect.
| Reaction | Catalyst | Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |
|---|---|---|---|---|
| Aminolysis of Propylene Carbonate with Methylamine | TBD | DFT | 15.6 | |
| Aminolysis of Propylene Carbonate with Methylamine | Uncatalyzed | DFT | 42.6 | |
| Aminolysis of Propylene Carbonate with Cyclohexylamine | TBD | DFT | 19.7 | |
| Aminolysis of Propylene Carbonate with Cyclohexylamine | Uncatalyzed | DFT | 49.0 | |
| Transesterification of Dimethyl Carbonate with Ethanol | TBD | DFT | ~50% reduction vs. uncatalyzed |
Solvent and Structure-Reactivity Relationships
The solvent environment can significantly impact the course and efficiency of a reaction. While many DFT calculations are performed in the "gas phase" to simplify the models, this is most appropriate for reactions in aprotic, non-polar solvents. Recognizing the limitations of gas-phase models, some studies incorporate solvent effects using continuum models like the Solvation Model based on Density (SMD) to provide a more realistic description of the reaction energetics in solution.
Structure-reactivity studies correlate the structural features of a catalyst with its activity. For guanidine-based catalysts, DFT calculations have shown that structural rigidity and the ability to act as a bifunctional catalyst are key to their high efficiency. For example, the planar structure of TBD allows it to act as a bifunctional catalyst, simultaneously donating and accepting protons, which significantly reduces the reaction's Gibbs energy. This bifunctional activity explains its higher efficiency compared to its methylated counterpart (MTBD), which lacks this dual capability. The relationship between a catalyst's basicity (pKa) and its catalytic efficiency is also a critical factor, although basicity alone may not fully account for its performance.
Molecular Dynamics Simulations of Guanidine Carbonate Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions, complementing the static picture from DFT. MD simulations have been employed to study aqueous solutions of guanidinium (B1211019) carbonate, treating it as a model system for the biologically important interactions between arginine and carbonate ions.
These simulations have revealed strong ion pairing and clustering between the guanidinium (Gdm⁺) and carbonate (CO₃²⁻) ions in water. Initial simulations using standard force fields with full integer charges on the ions showed excessive aggregation compared to experimental data from neutron scattering. However, by using scaled (reduced) ionic charges to account for electronic polarization effects, the simulations achieved much better agreement with experimental results, suggesting that full-charge, non-polarizable models can overestimate ion-ion interactions in solution.
The key findings from MD simulations include:
Strong Hetero-ion Pairing: A significant attraction exists between the positively charged guanidinium and negatively charged carbonate ions.
Nanometer-Scale Aggregation: The ion pairing is strong enough to cause the formation of nanometer-scale ion clusters in the solution.
Importance of Polarization: Accurately modeling these systems requires accounting for electronic polarization, either explicitly or implicitly through methods like charge scaling.
MD simulations have also been used to understand the regeneration of guanidine-based sorbents for CO₂ capture. In a study of methylglyoxal-bis(iminoguanidine) (MGBIG) carbonate, MD simulations showed that direct steam stripping is an effective regeneration method due to efficient heat transfer from steam to the guanidine carbonate, which is enhanced by the vibrational resonance of water molecules.
Quantum Chemical Studies on Guanidine Derivatives and Their Reactivity
Quantum chemical studies, a broad category that includes DFT, are widely used to investigate the electronic structure and reactivity of guanidine and its derivatives. These studies explore fundamental properties like molecular structure, frontier molecular orbitals (HOMO-LUMO), and charge distribution to understand and predict chemical behavior.
Key insights from these studies include:
Electronic Effects: The substitution pattern on the guanidine core significantly influences its electronic properties and reactivity. Protonation of nitrogen-containing substituents, for example, increases their electron-withdrawing nature, which in turn affects the reactivity of the molecule in processes like cycloaddition reactions.
Structural Properties: Calculations on substituted guanidines reveal how conjugation between the guanidine group and other parts of the molecule affects bond lengths and dihedral angles. For instance, in 2-guanylpyrrole, the C(guanidine)-N(pyrrole) bond shortens, indicating significant conjugation, which is lost upon protonation.
Reactivity Parameters: Quantum chemistry can calculate parameters like the HOMO-LUMO energy gap, which is related to the molecule's chemical hardness and softness and provides insight into its reactivity and potential for intramolecular charge transfer.
These computational approaches have been applied to a wide range of reactions involving guanidine derivatives, including their roles as organocatalysts, their participation in cycloadditions, and their interactions with metal ions.
Thermodynamic Modeling of Gas Solubility in Guanidine-Based Solvents
Guanidine-based solvents, including deep eutectic solvents (DESs), are being investigated for applications like carbon dioxide (CO₂) capture. Thermodynamic modeling is crucial for screening potential solvents and optimizing capture processes.
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method based on quantum chemical calculations used to estimate thermodynamic properties like Henry's law constants, which quantify gas solubility. COSMO-RS has been used to screen large numbers of potential solvents, including guanidinium-based ionic liquids, to identify candidates with high CO₂ capacity and selectivity.
Emerging Research Directions and Future Perspectives for Guanidine Carbonate
Integration of Guanidine (B92328) Carbonate in Circular Economy Models
The chemical industry is increasingly adopting circular economy principles, which aim to minimize waste and maximize the use of resources by reusing and recycling materials. This model moves away from the traditional linear "extract, produce, use, and discard" system. Guanidine carbonate fits into this model as a valuable chemical intermediate that can be part of a closed-loop system.
Research is exploring the use of guanidine-based catalysts for the chemical recycling of polymers. For instance, non-toxic guanidine carboxy zinc catalysts have been developed for the alcoholysis of renewable polyesters like polylactide (PLA). This process breaks down the polymer into valuable monomers, such as methyl lactate, which can then be used to produce new PLA. This demonstrates the potential for guanidine compounds to facilitate a circular (bio)plastics economy. The fundamental goal is to deploy raw materials like guanidine carbonate as secondary resources in new products, thereby reducing the consumption of primary raw materials. As industries shift toward more sustainable practices, the role of guanidine carbonate and its derivatives in creating value from waste and enabling chemical recycling is expected to grow.
Development of Novel Guanidine-Based Ionic Liquids for Carbon Capture
The capture of carbon dioxide (CO2) is a critical strategy for mitigating climate change, and guanidine-based materials are showing significant promise in this area. mdpi.com Researchers are actively developing novel guanidinium-based ionic liquids (ILs) as efficient CO2 absorbents. These ILs are attractive because they can chemically capture CO2 to form compounds like amidinium or guanidinium (B1211019) alkylcarbonate.
One area of focus is the development of CO2-binding organic liquids (CO2BOLs), which are mixtures of a strong guanidine base and an alcohol. These liquids can capture up to 20 wt% of CO2 and offer lower energy requirements for regeneration compared to traditional amine-based solvents. Furthermore, polymers containing guanidine side chains, such as PIM-guanidine, have achieved high CO2 uptake capacities, especially in the humid conditions typical of flue gas. In these systems, it has been shown that guanidine and water work together to form carbonate and bicarbonate species, effectively sequestering the CO2. Quantum mechanics and molecular dynamics simulations are being used to understand the interactions between guanidinium ILs and CO2 at a molecular level, which helps in designing more stable and efficient capture agents.
Table 1: Performance of Various Guanidine-Based Materials in CO2 Capture
| Material/System | CO2 Capture Capacity | Conditions | Key Findings |
| CO2-Binding Organic Liquids (CO2BOLs) | Up to ~20 wt% | Varies | Lower regeneration energy compared to conventional methods. |
| PIM-Guanidine (Polymer) | 2.0 mmol/g | Humid NGCC flue gas conditions | High uptake; water and guanidine combine to produce carbonate/bicarbonate. |
| Guanidinium-based Ionic Liquids (General) | 0.1 to 0.6 mol CO2/IL | Room temperature, 9-30 bar | Capacity is comparable to or exceeds standard MEA solvents. |
| Superbasic Guanidines | High efficiency | Low-concentration CO2 | Effective for both capture and subsequent catalytic transformation of CO2. mdpi.com |
Bio-inspired Design and Synthesis of Guanidine Carbonate Analogs
Nature provides a rich source of complex molecules that inspire the development of new synthetic compounds. Guanidine derivatives are widely found in marine organisms, such as sponges, and exhibit diverse and potent biological activities. rsc.org This has spurred research into the bio-inspired synthesis of guanidine carbonate analogs, which are new molecules designed to mimic the structure and function of these natural products. mdpi.com
A key area of this research is the synthesis of marine guanidine alkaloids, which often feature complex cyclic structures. rsc.org For example, a novel approach has been developed for the efficient synthesis of the alkaloidal core of Cernumidine, a natural product, using a key transformation called the Curtius rearrangement. Similarly, bio-inspired syntheses of tricyclic guanidine motifs found in crambescidins and batzelladines have been reported. mdpi.com These synthetic strategies often use guanidine carbonate or its derivatives as fundamental building blocks. For instance, peptide nucleic acid (PNA) analogues with antiviral properties have been synthesized using guanidine carbonate in a multicomponent, solvent-free approach. By studying how these complex molecules are built in nature, chemists can devise new, efficient routes to create novel compounds with potential applications in medicine and materials science.
Advanced Research in Specialized Guanidine-Containing Compounds
The versatility of the guanidine group allows for the creation of a wide range of specialized compounds with tailored properties. Research in this area is expanding rapidly, with applications spanning from medicine to materials science.
In the medical field, guanidine-containing compounds are being investigated for their biological activity. They have shown potential as antimicrobial agents against resistant bacterial strains, with research indicating that the pattern of chemical groups surrounding the guanidine core significantly impacts its effectiveness. New families of antibacterial compounds with an aminoguanidine (B1677879) functional group are being developed as potential inhibitors of efflux pumps in bacteria, which is a mechanism of drug resistance.
In materials science, guanidinium-based organic compounds are being explored for their nonlinear optical (NLO) properties. These materials, such as guanidinium hydrogen glutarate, are of interest for applications in optical information processing and 3D optical memory storage. Guanidine carbonate is a useful starting material in the engineering of these NLO compounds. Additionally, organoelement compounds of guanidine, such as those containing silicon, are being synthesized to create new materials with biocidal and catalytic properties.
Table 2: Examples of Specialized Guanidine-Containing Compounds and Their Research Areas
| Compound/Class | Research Area | Potential Application |
| Aminoguanidines | Medicinal Chemistry | Antibacterial agents, efflux pump inhibitors. |
| Guanidinium Hydrogen Glutarate | Materials Science | Third-order nonlinear optical (NLO) devices. |
| Organosilicon Guanidines | Materials Chemistry | Biocidal and catalytic materials. |
| Guanidinium Methanesulfonate | Energy Storage | Phase change material for thermal energy storage. |
| Fused Tricyclic Guanidine Alkaloids | Synthetic Chemistry | Development of new bioactive compounds inspired by marine natural products. mdpi.com |
Exploration of Guanidine Carbonate in Energy Storage and Battery Technologies
The quest for better energy storage solutions has led researchers to explore unconventional materials, including guanidine compounds. While not a primary component, guanidine carbonate has been identified as a potentially useful additive in lithium-ion batteries. A patent describes its use in the electrode layer to improve the adhesion of active materials to the electrically conductive substrate. The high alkalinity of guanidine carbonate is thought to generate surface roughness, which enhances this adhesion.
More significant research is underway on guanidinium-based ionic liquids (ILs) as novel electrolytes for batteries. These ILs are being investigated as safer alternatives to conventional flammable organic carbonate electrolytes in lithium-ion batteries. Studies have shown that guanidinium-based ILs can be used as electrolytes in Li/LiFePO4 cells, demonstrating good cycling stability. Ether-functionalized guanidinium ILs have also shown promise, enabling stable lithium plating and stripping on the electrode surface. rsc.org Beyond lithium-ion systems, guanidine-based electrolytes are being explored for aluminum batteries, where they have shown superior performance in terms of lower viscosity, higher conductivity, and better coulombic efficiency compared to urea-based electrolytes. Another niche application is the use of guanidinium salts, like guanidinium methanesulfonate, as phase change materials for thermal energy storage, valued for their high heat storage density and thermal stability.
Expanding Applications in Water Treatment and Gas Purification
Guanidine-based compounds are being investigated for their potential in environmental remediation, specifically in water treatment and gas purification. The strong basicity and reactivity of the guanidine group make it suitable for capturing acidic gases and interacting with contaminants in water.
In gas purification, significant research has focused on capturing sulfur dioxide (SO2), a major air pollutant from the burning of fossil fuels. Novel guanidinium-based poly(ionic liquids) have been designed that show a very high capacity for SO2 capture while excluding other gases like N2 and CO2, leading to excellent selectivity. researchgate.net Theoretical studies using molecular dynamics simulations have investigated the mechanism of SO2 capture by different guanidinium-based ILs, finding that the anion part of the IL plays a crucial role in the interaction. acs.org
In the context of water treatment, methods are being developed to remove guanidine compounds themselves from aqueous media, as they can be environmental pollutants. Research has explored adsorption onto carbonaceous or clay adsorbents and filtration through nanofiltration membranes as effective removal techniques. Furthermore, new analytical methods using ion chromatography are being developed to detect trace levels of guanidine compounds in surface water, which is crucial for monitoring water quality. The development of guanidine-based polymers with biocidal properties also points to their potential use in water disinfection applications. researchgate.net
Conclusion of Guanidine Carbonate Research
Synthesis of Current Knowledge and Key Findings
Guanidine (B92328) carbonate is a versatile organic compound with the chemical formula (CH₅N₃)₂·H₂CO₃. It presents as a white to almost white crystalline powder. Key properties include a high melting point exceeding 300°C, a density of approximately 1.25 g/cm³, and good solubility in water (450 g/L), while being nearly insoluble in solvents like acetone, benzene, and ether. With a pKa of 12.5, it acts as a strong organic base.
The synthesis of guanidine carbonate is well-established, with common industrial methods involving the reaction of dicyandiamide (B1669379) with ammonium (B1175870) chloride and carbon dioxide. This process typically involves melting dicyandiamide and ammonium chloride to form guanidine hydrochloride, which is then treated with an alkali to release free guanidine that subsequently reacts with carbon dioxide. Another method involves the direct reaction of cyanamide (B42294) with carbon dioxide and ammonia (B1221849), which is noted for its simpler process and use of inexpensive raw materials.
Research has extensively documented the wide-ranging applications of guanidine carbonate. It is a crucial intermediate in various organic syntheses and is used as an analytical reagent. Its strong basicity makes it an effective pH adjusting agent in numerous formulations, including amino resins, antioxidants, resin stabilizers, and guanidine soaps.
In industrial applications, it serves as a component in the production of plastics, resins, rubber chemicals, and as a blowing agent for polyurethane foams. It is also utilized as a flame retardant, a grout agent, a cement additive, and a surfactant. In the textile and leather industries, it functions as a dye fixative and a deliming agent. Furthermore, it is used in synthetic detergents as a moisture agent and synergist.
The pharmaceutical industry utilizes guanidine carbonate as a precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly antiviral and antibacterial drugs. It also plays a role in stabilizing cytidine (B196190) triphosphate injections. In biochemistry and molecular biology, its potent protein denaturing properties are valuable for research purposes.
A significant area of recent research has focused on the role of guanidine compounds, including guanidine carbonate, in carbon dioxide (CO₂) capture and utilization. Guanidine's ability to bind with CO₂ from the air and form insoluble carbonate crystals presents a promising avenue for direct air capture (DAC) technologies. These technologies are being explored for their potential to mitigate climate change. Research in this area investigates the use of guanidine derivatives as catalysts for converting CO₂ into valuable chemicals like cyclic carbonates.
Interactive Data Table: Key Properties of Guanidine Carbonate
| Property | Value | Source(s) |
| Chemical Formula | (CH₅N₃)₂·H₂CO₃ | |
| Appearance | White to almost white crystalline powder | |
| Melting Point | >300 °C | |
| Density | ~1.25 g/cm³ | |
| Water Solubility | 450 g/L | |
| pKa | 12.5 |
Identification of Remaining Challenges and Knowledge Gaps
Despite the extensive body of research on guanidine carbonate, several challenges and knowledge gaps persist, particularly concerning its synthesis, application, and environmental impact.
Synthesis and Production:
Process Efficiency and Sustainability: While current synthesis methods are established, there is a continuous need for more efficient and environmentally benign production processes. Challenges include reducing energy consumption, minimizing waste generation, and developing "greener" synthetic routes that rely less on harsh reagents. Fluctuations in the cost and availability of raw materials like dicyandiamide and ammonium chloride also pose a challenge to stable production.
Applications and Performance:
Mechanism in Specific Applications: While guanidine carbonate is used in a wide array of applications, the precise mechanisms of action are not always fully understood at a molecular level. For instance, in its role as a flame retardant or a cement additive, more detailed mechanistic studies could lead to the development of more effective formulations.
Long-term Stability and Degradation: In many applications, the long-term stability and degradation pathways of guanidine carbonate and its derivatives are not fully characterized. For example, in materials science, understanding how guanidine-functionalized polymers degrade over time under various environmental conditions is crucial for predicting their lifespan and performance.
Catalyst Deactivation and Recyclability: In catalytic applications, such as the conversion of CO₂, catalyst deactivation and the efficiency of recycling remain significant challenges. Research is needed to develop more robust and easily recyclable guanidine-based catalysts to improve the economic viability of these processes.
Carbon Capture and Environmental Chemistry:
Direct Air Capture (DAC) Efficiency: While promising for DAC, the efficiency of CO₂ capture using guanidine-based systems under real-world atmospheric conditions needs further optimization. Challenges include the energy required for regeneration of the sorbent and the impact of humidity and other atmospheric components on the capture process.
Understanding Complex Interactions: The interaction of guanidine and its derivatives with CO₂ in the presence of other molecules, such as water or solvents, is complex. A deeper understanding of these synergistic and sometimes inhibitory effects is necessary to design more effective capture systems. The precise role of water in the formation of carbonate and bicarbonate species during CO₂ capture requires further elucidation.
Environmental Fate and Impact: There is a knowledge gap concerning the ultimate environmental fate and potential ecotoxicological effects of guanidine carbonate and its byproducts. As its use in large-scale applications like agriculture and carbon capture expands, a thorough assessment of its environmental footprint is imperative. marketresearch.com
Future Trajectories for Guanidine Carbonate Research and Industrial Impact
The future of guanidine carbonate research is poised to expand into several key areas, driven by the dual needs for sustainable chemical processes and high-performance materials. These research trajectories are expected to have a significant industrial impact.
Advanced and Sustainable Synthesis:
Bio-based Feedstocks: A major future trend will be the development of synthesis routes utilizing bio-based feedstocks as an alternative to traditional petroleum-derived raw materials. This aligns with the broader push for "green chemistry" and sustainable manufacturing, potentially leading to a reduced carbon footprint for guanidine carbonate production.
Catalytic and Flow Chemistry: Research will likely focus on developing novel catalytic systems and employing continuous flow chemistry for the synthesis of guanidine carbonate. These approaches can offer higher efficiency, better control over reaction parameters, and reduced waste compared to traditional batch processes, making production more economical and environmentally friendly.
High-Performance and Functional Materials:
Polymer and Materials Science: The unique properties of the guanidinium (B1211019) group will continue to be exploited in materials science. Future research will likely explore the development of advanced polymers and materials incorporating guanidine carbonate for applications such as high-performance flame retardants, specialized ion-exchange resins, and novel coatings with enhanced durability and chemical resistance.
Pharmaceutical and Biomedical Applications: Further exploration of guanidine derivatives in drug development is anticipated. This could include the design of new APIs and the use of guanidinium-functionalized materials for drug delivery systems, leveraging their ability to interact with biological membranes.
Carbon Capture, Utilization, and Storage (CCUS):
Next-Generation Sorbents: A primary focus of future research will be the design and synthesis of next-generation guanidine-based sorbents for direct air capture (DAC) of CO₂. The goal is to develop materials with higher capture capacities, lower energy requirements for regeneration, and greater stability over many cycles. This research is critical for making DAC a viable technology for climate change mitigation.
CO₂ Conversion Catalysis: Beyond capture, the use of guanidine carbonate and its derivatives as catalysts for the chemical fixation of CO₂ into value-added products will be a significant research avenue. This includes the synthesis of organic carbonates, polycarbonates, and other useful chemicals, contributing to a circular carbon economy.
Computational and Mechanistic Studies:
Predictive Modeling: The use of computational tools, such as Density Functional Theory (DFT), will become increasingly important for understanding reaction mechanisms at the molecular level. This will enable the rational design of new guanidine-based catalysts and materials with tailored properties for specific applications, accelerating the pace of discovery and innovation.
The industrial impact of these research trajectories is expected to be substantial. Advances in sustainable synthesis will lower production costs and improve the environmental profile of guanidine carbonate. The development of new high-performance materials will open up new markets and applications in sectors ranging from electronics to aerospace. Most significantly, breakthroughs in CCUS technologies could position guanidine carbonate as a key chemical in the global effort to combat climate change, with a profound impact on the energy and chemical industries.
Q & A
Basic: What are the established methods for synthesizing guanidine carbonate, and how do reaction conditions influence yield and purity?
Methodological Answer:
Guanidine carbonate is typically synthesized via neutralization of guanidine hydrochloride with sodium carbonate , though advanced methods involve urea pyrolysis under controlled conditions . Key parameters include temperature (optimized between 150–200°C to avoid decomposition) and stoichiometric ratios (excess carbonate minimizes residual chloride). Purity is verified via titration for carbonate content and FT-IR to confirm absence of byproducts like melamine derivatives . For reproducibility, document pH adjustments and crystallization times, as rapid precipitation can trap impurities .
Basic: Which analytical techniques are critical for characterizing guanidine carbonate in material science applications?
Methodological Answer:
- XRD : Confirms crystallinity and phase purity, especially when synthesizing composites (e.g., g-C3N4) .
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability and decomposition pathways (e.g., CO₂ release at 120–150°C) .
- NMR (¹³C) : Identifies hydrogen-bonding networks in guanidinium-carbonate structures .
- Elemental Analysis : Validates stoichiometry, as deviations >2% indicate incomplete reactions .
Advanced: How can researchers resolve contradictions in CO₂ capture efficiency data when using guanidine carbonate-based sorbents?
Methodological Answer:
Discrepancies often arise from varying experimental setups (e.g., humidity, CO₂ partial pressure). To address this:
- Control Variables : Standardize humidity (use anhydrous Mg(ClO₄)₂) and gas flow rates .
- Replicate with In Situ Characterization : Pair gravimetric CO₂ uptake measurements with Raman spectroscopy to monitor carbonate/bicarbonate speciation .
- Cross-Validate Models : Compare experimental CO₂ capacities (e.g., 2.5 mmol/g for guanidine 1a ) with DFT simulations of binding energies .
Advanced: What experimental design principles optimize guanidine carbonate’s catalytic role in cyclic carbonate synthesis from CO₂ and epoxides?
Methodological Answer:
- Substrate Screening : Test epoxide steric effects (e.g., propylene oxide vs. styrene oxide) to assess nucleophilic activation .
- Co-Catalyst Synergy : Combine guanidine with ionic liquids (e.g., [BMIM]Br) to enhance Lewis acidity and stabilize intermediates .
- Kinetic Profiling : Use in situ ATR-FTIR to track reaction progress and identify rate-limiting steps (e.g., epoxide ring-opening) .
- Reusability Tests : Perform 5-cycle experiments with solvent washing to evaluate catalyst degradation (e.g., ≤10% activity loss after 3 cycles) .
Advanced: How can computational modeling guide the design of guanidine carbonate derivatives for enhanced CO₂ selectivity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate CO₂ diffusion in guanidine-functionalized polymers to optimize pore size and hydrophobicity .
- DFT Calculations : Predict binding energies between guanidinium cations and bicarbonate anions; prioritize derivatives with ΔG < −40 kJ/mol .
- Machine Learning : Train models on existing datasets (e.g., CO₂ capacities of 50 guanidine analogs) to predict untested candidates .
Basic: What are the best practices for ensuring reproducibility in guanidine carbonate experiments?
Methodological Answer:
- Detailed Protocols : Specify solvent purity (e.g., ≥99.9% DMF), drying times (>24h under vacuum), and stirring rates (500–700 rpm) .
- Supplementary Data : Include raw XRD/TGA files and crystalization curves in supporting information .
- Negative Controls : Run parallel experiments without guanidine to confirm observed effects are compound-specific .
Advanced: How do researchers address the trade-off between guanidine carbonate’s CO₂ capacity and regeneration energy in carbon capture systems?
Methodological Answer:
- Energy Analysis : Calculate ΔH of CO₂ release via DSC; guanidine 1a requires 85 kJ/mol, while 1b (bicarbonate) needs 110 kJ/mol .
- Hybrid Systems : Integrate guanidine with amino solvents (e.g., glycine) to lower regeneration temperatures by 20–30°C .
- Process Optimization : Use multi-stage crystallization to reduce energy demand by 15% compared to single-step methods .
Advanced: What strategies mitigate structural instability in guanidine carbonate-based composites during long-term CO₂ exposure?
Methodological Answer:
- Crosslinking : Introduce covalent bonds (e.g., with glutaraldehyde) to prevent polymer swelling .
- Morphology Tuning : Synthesize mesoporous structures (pore size 2–5 nm) to minimize mechanical stress during CO₂ adsorption/desorption .
- Accelerated Aging Tests : Expose composites to 10,000 ppm CO₂ for 500h and monitor structural integrity via SEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
